Technical Documentation Center

6-Bromo-3-chloro-2-methylquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-chloro-2-methylquinoxaline
  • CAS: 1392413-56-7

Core Science & Biosynthesis

Foundational

Technical Profile: 6-Bromo-3-chloro-2-methylquinoxaline

The following technical guide details the chemical identity, synthesis, and application of 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7). [1][2][3][4] Executive Summary 6-Bromo-3-chloro-2-methylquinoxaline is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7).

[1][2][3][4]

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a highly functionalized heterocyclic building block used extensively in the development of pharmaceuticals and organic semiconductors.[1] Its quinoxaline core serves as a bioisostere for purines and pteridines, making it a critical scaffold in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating agents.

The compound is defined by three distinct reactive sites, allowing for orthogonal functionalization:

  • C3-Chloro: Highly susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • C6-Bromo: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Methyl: Capable of radical bromination or oxidation to an aldehyde/acid.

Chemical Identity & Properties

PropertyData
Chemical Name 6-Bromo-3-chloro-2-methylquinoxaline
CAS Number 1392413-56-7
Molecular Formula

Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Isomer Note Distinct from 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9).[1][2] Note: The regiochemistry of the Cl/Me groups relative to the Br atom is critical.

Synthetic Methodology

The synthesis of 6-bromo-3-chloro-2-methylquinoxaline is a multi-step process governed by regioselectivity challenges during the initial condensation.

Retrosynthetic Analysis

The most robust route involves the condensation of 4-bromo-1,2-diaminobenzene with methyl pyruvate , followed by chlorination.

  • Challenge: The condensation yields a mixture of two regioisomers: 6-bromo-3-methylquinoxalin-2(1H)-one and 7-bromo-3-methylquinoxalin-2(1H)-one.

  • Resolution: These isomers must be separated (typically via fractional crystallization or chromatography) before or after chlorination.

Step-by-Step Protocol
Step 1: Condensation (Formation of the Quinoxalinone Scaffold)

Reagents: 4-Bromo-1,2-diaminobenzene, Methyl Pyruvate, Ethanol (solvent).

  • Dissolve 4-bromo-1,2-diaminobenzene (1.0 eq) in absolute ethanol.

  • Add methyl pyruvate (1.1 eq) dropwise at room temperature.

  • Reflux the mixture for 4–6 hours. The solution will darken as the condensation proceeds.

  • Cooling & Filtration: Cool to

    
    . The product precipitates as a mixture of isomers (Isomer A: 6-Br; Isomer B: 7-Br).
    
  • Isomer Separation (Critical):

    • Technique: The 7-bromo isomer (precursor to the target) often exhibits different solubility in hot ethanol or acetic acid compared to the 6-bromo isomer. Recrystallization is the standard purification method.

    • Target Intermediate:7-Bromo-3-methylquinoxalin-2(1H)-one . (Note: When chlorinated at the C2 position, this structure yields the target 6-bromo-3-chloro-2-methylquinoxaline due to IUPAC numbering priorities).

Step 2: Chlorination (Deoxychlorination)

Reagents: Phosphorus Oxychloride (


), DMF (catalytic).
  • Suspend the purified quinoxalinone intermediate in neat

    
     (5–10 volumes).
    
  • Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Heat to reflux (

    
    ) for 2–3 hours until the solid completely dissolves and gas evolution (
    
    
    
    ) ceases.
  • Workup:

    • Concentrate

      
       under reduced pressure.
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Synthesis Workflow Diagram

Synthesis cluster_legend Note on Numbering Start 4-Bromo-1,2-diaminobenzene + Methyl Pyruvate Condensation Condensation (Reflux in EtOH) Start->Condensation Mixture Mixture of Isomers: (A) 6-Bromo-3-methylquinoxalin-2-one (B) 7-Bromo-3-methylquinoxalin-2-one Condensation->Mixture Separation Separation (Fractional Crystallization) Mixture->Separation TargetInter Target Intermediate: 7-Bromo-3-methylquinoxalin-2-one Separation->TargetInter Major/Minor depending on conditions OtherInter Off-Target Isomer: 6-Bromo-3-methylquinoxalin-2-one Separation->OtherInter Chlorination Chlorination (POCl3, cat. DMF, Reflux) TargetInter->Chlorination FinalProduct TARGET: 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) Chlorination->FinalProduct Deoxychlorination Info The 7-Bromo-2-one precursor yields the 6-Bromo-3-chloro product due to ring numbering reversal.

Caption: Synthetic pathway distinguishing the critical isomer separation step required to isolate CAS 1392413-56-7.

Reactivity & Applications in Drug Design

Selective Functionalization

The chemical orthogonality of 6-bromo-3-chloro-2-methylquinoxaline allows for "programmed" synthesis, where substituents are added in a specific order based on reactivity profiles.

Reaction TypeSiteReagent/ConditionOutcome

(Nucleophilic Substitution)
C3-Cl Amines, Thiols, AlkoxidesThe Chlorine atom is activated by the adjacent Nitrogen (C=N bond). It is the most reactive site and is typically displaced first (e.g., by morpholine or aniline) to install the pharmacophore's "head" group.
Suzuki-Miyaura Coupling C6-Br Aryl Boronic Acids, Pd(PPh3)4The Bromine atom is less reactive than the Chlorine towards nucleophiles but highly reactive towards Pd(0). It is usually coupled after the

reaction to prevent side reactions at the C3 position.
Benzylic Oxidation C2-Me

or NBS
The methyl group can be oxidized to an aldehyde (CHO) or brominated (

), allowing for further chain extension.
Case Study: Kinase Inhibitor Development

This scaffold is frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism: The quinoxaline nitrogen atoms form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Workflow:

    • Displace C3-Cl with a solubilizing group (e.g., N-methylpiperazine).

    • Couple C6-Br with a hydrophobic aryl group to occupy the hydrophobic back pocket of the enzyme.

Safety & Handling

  • Hazards: The compound is an organohalide and likely a skin/eye irritant.

    
     used in synthesis is highly corrosive and reacts violently with water.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond is possible over long periods).

  • Disposal: Halogenated organic waste streams.

References

  • BLD Pharm. (2025). Product Analysis: 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7).[3][1][4][5][6] Retrieved from

  • PubChem. (2025). Compound Summary: 6-Bromo-2-chloro-3-methylquinoxaline (Isomer Comparison). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis of 6-Bromoquinoxaline derivatives and Regioselectivity. Retrieved from

  • Key Organics. (2025). Building Blocks: Quinoxalines. Retrieved from

Sources

Exploratory

6-Bromo-3-chloro-2-methylquinoxaline molecular weight and formula

Executive Summary: The Scaffold Significance In the landscape of heterocyclic drug discovery, 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) represents a high-value pharmacophore intermediate.[1][2] Quinoxaline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Significance

In the landscape of heterocyclic drug discovery, 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) represents a high-value pharmacophore intermediate.[1][2] Quinoxalines are "privileged structures" in medicinal chemistry, serving as the core backbone for agents ranging from kinase inhibitors (e.g., in oncology) to antimicrobials.

This specific derivative is critical due to its orthogonal reactivity :

  • C3-Chloro Position: Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid introduction of amines, alkoxides, or thiols.[2]
    
  • C6-Bromo Position: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the aromatic system.[1][2]

  • C2-Methyl Group: Provides steric bulk and metabolic stability, often serving as a distinct recognition element in protein binding pockets.[1][2]

This guide details the molecular metrics, synthetic logic, and validation protocols required to utilize this scaffold effectively.

Physicochemical Characterization

Accurate molecular weight calculations are non-trivial for this compound due to the significant natural abundance of halogen isotopes (


 and 

).
Molecular Formula & Mass Spectrometry Metrics
PropertyValueNotes
IUPAC Name 6-Bromo-3-chloro-2-methylquinoxaline
Molecular Formula

Average Molecular Weight 257.51 g/mol Weighted average of all isotopes.[1][2]
Monoisotopic Mass 255.9403 Da Calculated using

.[2]
Exact Mass (

)
257.9382 Da Dominant peak due to

and

overlap.[2]
Polar Surface Area (PSA) 25.78

Predicted; indicates good membrane permeability.[2]
Isotopic Signature (Mass Spec Validation)

In LC-MS analysis, this molecule does not appear as a single peak but as a distinct triplet cluster due to the halogen combination.[2]

  • M (100%):

    
    [2]
    
  • M+2 (~130%): (

    
    ) + (
    
    
    
    ) — This is often the base peak.[2]
  • M+4 (~30%):

    
    [2]
    

Note: The presence of this 3:4:1 (approximate) pattern is the primary confirmation of successful di-halogenation.

Synthetic Architecture & Protocols

The synthesis of 6-Bromo-3-chloro-2-methylquinoxaline is a two-stage convergent protocol involving condensation followed by deformylative chlorination.[1][2]

Reaction Logic Diagram

SynthesisPath SM1 4-Bromo-1,2-diaminobenzene (Precursor A) INT Intermediate Mixture: 6-Bromo-2-methylquinoxalin-3-ol (and 7-bromo isomer) SM1->INT Condensation (Ethanol, Reflux) SM2 Pyruvic Acid (Precursor B) SM2->INT PROD Target: 6-Bromo-3-chloro-2-methylquinoxaline INT->PROD Deoxychlorination (-HCl, -PO2Cl) POCl3 Reagent: POCl3 (Reflux) POCl3->PROD Chlorinating Agent

Figure 1: Synthetic pathway from diamine precursor to chloro-quinoxaline target.

Detailed Experimental Protocol

Stage 1: Cyclocondensation (Formation of the Quinoxalinol)

  • Reagents: 4-Bromo-1,2-diaminobenzene (1.0 eq), Pyruvic acid (1.2 eq).[1][2]

  • Solvent: Absolute Ethanol.[2]

  • Procedure:

    • Dissolve diamine in ethanol under

      
       atmosphere.
      
    • Add pyruvic acid dropwise at room temperature.

    • Reflux for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the diamine.[2]

    • Critical Step: Upon cooling, the product precipitates.[2] The solid is often a mixture of the 6-bromo and 7-bromo isomers.[1][2]

    • Purification: Recrystallization from ethanol typically enriches the desired isomer, but regio-isomeric separation is most effective after chlorination (Stage 2) due to larger differences in polarity.[2]

Stage 2: Deoxychlorination (The POCl


 Reaction) 
  • Reagents: Crude Quinoxalinol (from Stage 1), Phosphorus Oxychloride (

    
    , excess/solvent).
    
  • Safety Note:

    
     is violently reactive with water.[2] All glassware must be oven-dried.[2]
    
  • Procedure:

    • Place the dry quinoxalinol solid in a round-bottom flask.

    • Add

      
       (approx. 5–10 mL per gram of solid).
      
    • Add a catalytic amount of DMF (2–3 drops) to form the Vilsmeier-Haack active species, accelerating the reaction.[2]

    • Reflux at 100°C for 2–3 hours. The suspension will clear as the chloro-derivative forms.[2]

    • Workup: Evaporate excess

      
       under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated 
      
      
      
      .[2][3]
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      

Validation & Quality Control

Trustworthy science requires self-validating protocols.[1][2] Use the following criteria to accept or reject the batch.

NMR Interpretation ( NMR, 400 MHz, )

The aromatic region is diagnostic.[2] You must observe three distinct proton signals corresponding to the 1,2,4-substitution pattern on the benzene ring.

Chemical Shift (

)
MultiplicityAssignmentStructural Insight
2.90 ppm Singlet (3H)

Confirms C2-Methyl presence.[1][2]
7.60–7.70 ppm Doublet of DoubletsAr-H (C7)Coupling with C8 and C5 protons.[1][2]
7.90 ppm DoubletAr-H (C8)Ortho-coupling.[1][2]
8.15 ppm Doublet (Small J)Ar-H (C5)Meta-coupling (closest to Br).[1][2]

Note: If the methyl singlet appears as two closely spaced peaks, you likely have an inseparable mixture of the 6-bromo and 7-bromo isomers.[2]

Analytical Workflow Diagram

QC_Workflow Sample Crude Product TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC Column Flash Chromatography (Separation of Isomers) TLC->Column Two spots observed NMR 1H NMR Validation (Check Regio-purity) Column->NMR NMR->Column Mixture Detected Final Release for Drug Discovery NMR->Final >95% Purity

Figure 2: Quality control workflow for isomeric purity.

References

  • PubChem. (2023).[2] Compound Summary: 6-Bromo-2-chloro-3-methylquinoxaline.[1][2][4] National Library of Medicine.[2] [Link][2]

  • MDPI. (2015).[2] Synthesis, Characterization and Biological Evaluation of Quinoxaline Derivatives. Molecules. [Link]

Sources

Foundational

Structural Elucidation and Functional Differentiation of 6-Bromo-Chloro-Methylquinoxaline Regioisomers

Executive Summary In the development of quinoxaline-based kinase inhibitors and antimicrobial agents, the precise placement of substituents on the pyrazine ring is a determinant of both metabolic stability and target aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinoxaline-based kinase inhibitors and antimicrobial agents, the precise placement of substituents on the pyrazine ring is a determinant of both metabolic stability and target affinity. A recurring challenge in the synthesis of 6-bromo-2-chloro-3-methylquinoxaline and its regioisomer 6-bromo-3-chloro-2-methylquinoxaline is their co-formation during the condensation of 4-bromo-1,2-diaminobenzene with pyruvic acid derivatives.

This guide addresses the structural identification, chromatographic separation, and differential reactivity of these two isomers. It provides a definitive protocol for distinguishing them using HMBC NMR and outlines their distinct nucleophilic aromatic substitution (SNAr) profiles.

Structural Analysis and Nomenclature

The core challenge lies in the asymmetry of the 4-bromo-1,2-diaminobenzene precursor. When condensed with an asymmetric 1,2-dicarbonyl equivalent (like ethyl pyruvate), two regioisomers are formed.

It is critical to recognize that 7-bromo-2-chloro-3-methylquinoxaline is structurally identical to 6-bromo-3-chloro-2-methylquinoxaline due to IUPAC numbering priorities (rotating the molecule 180° maps one to the other). Therefore, the mixture obtained is effectively:

  • Isomer A: 6-Bromo-2-chloro-3-methylquinoxaline (Cl at C2, Me at C3)

  • Isomer B: 6-Bromo-3-chloro-2-methylquinoxaline (Cl at C3, Me at C2)

Comparative Properties Table
FeatureIsomer A (2-Cl, 3-Me)Isomer B (3-Cl, 2-Me)
IUPAC Name 6-bromo-2-chloro-3-methylquinoxaline6-bromo-3-chloro-2-methylquinoxaline
Precursor 6-bromo-3-methylquinoxalin-2(1H)-one7-bromo-3-methylquinoxalin-2(1H)-one
C-Cl Position C2 (Proximal to N1)C3 (Proximal to N4)
SNAr Reactivity ModerateHigh (Due to 6-Br electronic effect)
Key NMR Signal HMBC coupling of Me to C4a (via C3)HMBC coupling of Me to C8a (via C2)

Synthetic Pathways and Regio-Control

The standard synthesis involves a two-step sequence: condensation followed by chlorination. The lack of regiocontrol in the first step is the primary source of isomeric impurity.

The "Mixture" Mechanism

The condensation of 4-bromo-1,2-diaminobenzene with ethyl pyruvate proceeds via nucleophilic attack of the amine on the ketone and ester carbonyls. The steric and electronic differences between the amine para to the bromine (N1) and the amine meta to the bromine (N2) are insufficient to drive complete selectivity.

SynthesisPath Start 4-Bromo-1,2- diaminobenzene + Ethyl Pyruvate Inter Intermediate Mixture (Quinoxalinones) Start->Inter Condensation (EtOH, Reflux) POCl3 Chlorination (POCl3, DMF) Inter->POCl3 Deoxychlorination IsoA Isomer A: 6-Br-2-Cl-3-Me POCl3->IsoA ~60% IsoB Isomer B: 6-Br-3-Cl-2-Me POCl3->IsoB ~40% caption Figure 1: Divergent synthesis pathway yielding regioisomeric mixture.

Expert Insight: While literature suggests ratios vary (often 60:40 favoring Isomer A), the exact ratio is highly solvent-dependent. Using acetic acid instead of ethanol can slightly shift the equilibrium, but chromatographic separation is almost always required.

Analytical Differentiation (The Definitive Protocol)

Standard 1H NMR is often ambiguous because the methyl singlets and aromatic patterns overlap. The only self-validating method for assignment is Heteronuclear Multiple Bond Correlation (HMBC) .

The HMBC Logic Gate

To distinguish the isomers, track the long-range coupling of the Methyl protons (


 and 

) to the bridgehead carbons (C4a and C8a).
  • Identify Aromatic Protons:

    • H5: Appears as a narrow doublet (

      
       Hz) or singlet-like, due to meta-coupling with H7. It is located on the "isolated" side of the ring (C5).
      
    • H8: Appears as a wide doublet (

      
       Hz) due to ortho-coupling with H7.
      
  • Trace the Methyl Group:

    • Isomer A (3-Me): The methyl group is at C3.[1] Through the N4 nitrogen, it couples to C4a . C4a is the bridgehead carbon adjacent to H5 (the narrow doublet).

    • Isomer B (2-Me): The methyl group is at C2. Through the N1 nitrogen, it couples to C8a . C8a is the bridgehead carbon adjacent to H8 (the wide doublet).

HMBCTree Start Acquire HMBC Spectrum FindMe Locate Methyl Proton Signal (~2.7 ppm) Start->FindMe Trace Trace Long-Range Coupling to Bridgehead Carbon FindMe->Trace Decision Which Bridgehead Carbon? Trace->Decision PathA Couples to Carbon adjacent to Narrow Doublet (H5) Decision->PathA C4a Interaction PathB Couples to Carbon adjacent to Wide Doublet (H8) Decision->PathB C8a Interaction ResultA CONFIRMED: Isomer A (3-Me, 2-Cl) PathA->ResultA ResultB CONFIRMED: Isomer B (2-Me, 3-Cl) PathB->ResultB caption Figure 2: HMBC Decision Tree for Isomer Identification.

Reactivity Profiles (SNAr)

The position of the chlorine atom relative to the 6-bromo substituent dictates the rate of nucleophilic aromatic substitution. This is the functional differentiator for drug development.

  • Isomer B (3-Cl) is more reactive.

    • Mechanism:[2][3] The 6-bromo group exerts an inductive electron-withdrawing effect (-I) and a resonance donating effect (+R). However, in the transition state for SNAr at C3, the negative charge is delocalized onto N4. The electronic communication between the 6-position and the 3-position (via the C4a-N4 pathway) stabilizes the Meisenheimer complex more effectively than the 2-position pathway.

    • Practical Implication: In competitive reactions with amines or thiols, Isomer B will be consumed significantly faster than Isomer A.

Reaction Engineering Tip: If the mixture cannot be separated chromatographically, perform a "kinetic resolution" by reacting the mixture with 0.5 equivalents of a bulky nucleophile (e.g., morpholine) at 0°C. Isomer B will preferentially react, leaving Isomer A enriched in the unreacted fraction.

Experimental Protocols

Synthesis of the Isomeric Mixture
  • Condensation: Dissolve 4-bromo-1,2-diaminobenzene (10.0 mmol) in absolute ethanol (20 mL). Add ethyl pyruvate (11.0 mmol). Reflux for 4 hours. Cool to precipitate the quinoxalinone mixture. Filter and dry.[4]

  • Chlorination: Suspend the dried solid in POCl3 (10 mL). Add catalytic DMF (2 drops). Reflux for 2 hours (solution turns clear/dark).

  • Workup: Pour slowly onto crushed ice/ammonia mixture. Extract with DCM. Dry over Na2SO4.

Chromatographic Separation

The isomers have very similar Rf values on silica gel.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5, move to 90:10).

  • Observation: Isomer A (2-Cl) typically elutes slightly before Isomer B (3-Cl) due to the shielding of the dipole by the methyl group at C3, making it slightly less polar.

  • Recrystallization: If chromatography fails, recrystallize from hot n-heptane. Isomer A crystallizes more readily.

SNAr Functionalization (Example)

To selectively functionalize Isomer B (if pure):

  • Dissolve Isomer B (1.0 eq) in dry THF.

  • Add K2CO3 (2.0 eq) and the nucleophile (1.1 eq).

  • Stir at Room Temperature. (Isomer A would require heating to 60-80°C).

References

  • El-Gohary, N. M., & Shaaban, M. I. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. MDPI. Link

  • BenchChem. (2025).[4][5][6] Application Notes: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Link

  • Siva Sankara Babu, T., et al. (2020).[7] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry. Link

  • Zheng, C., Wang, D., & Stahl, S. S. (2012).[8] Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes. Journal of the American Chemical Society.[8] Link

  • Flores, A. F. C., et al. (2014). Crystal structure of 2-Chloro-3-methylquinoxaline. Acta Crystallographica Section E. Link

Sources

Exploratory

physical properties of 6-Bromo-3-chloro-2-methylquinoxaline

This guide details the physical properties, synthesis logic, and application parameters of 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7). Classification: Heterocyclic Building Block / Quinoxaline Scaffold Prim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, synthesis logic, and application parameters of 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7).

Classification: Heterocyclic Building Block / Quinoxaline Scaffold Primary Application: Medicinal Chemistry (Kinase Inhibitors, Intercalators)

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a tri-functionalized heteroaromatic scaffold utilized primarily in the development of bioactive small molecules. Its utility stems from the orthogonal reactivity of its three functional handles:

  • C3-Chloro: Highly reactive electrophile for SNAr displacements (amines, thiols, alkoxides).

  • C6-Bromo: Stable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Methyl: Provides steric bulk and can be oxidized to an aldehyde/acid or halogenated for further functionalization.

Researchers utilizing this compound must navigate the critical challenge of regioisomerism during synthesis, as the 6-bromo and 7-bromo isomers are often formed concomitantly.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 6-Bromo-3-chloro-2-methylquinoxaline
CAS Number 1392413-56-7
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
SMILES CC1=NC2=C(C=C(C=C2)Br)N=C1Cl
InChI Key UQHNHWHCASOISS-UHFFFAOYSA-N
MDL Number MFCD22201771 (Generic/Analogous)
Appearance Off-white to pale yellow crystalline solid

Physical Properties (Experimental & Predicted)

Note: Direct experimental values for this specific regioisomer are sparse in open literature. Values below represent high-confidence consensus data derived from structural analogs (e.g., 6-bromo-2-chloroquinoxaline).

PropertyValue / RangeConfidence
Melting Point 145 – 155 °C (Estimated)High (Based on structural analogs [1])
Boiling Point 340 °C (at 760 mmHg)Predicted
Density 1.65 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.12Predicted (Lipophilic)
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental Consensus
Solubility (Organic) Soluble in DMSO, DMF, DCM, ChloroformExperimental Consensus
pKa (Conjugate Acid) ~0.8 (Pyrazine nitrogen)Predicted
Solubility & Handling Profile
  • Solvent Choice: For nucleophilic substitutions, use DMF or DMSO due to high solubility and ability to accelerate SNAr rates.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis of the C3-chloro group to the hydroxy (quinoxalinone) derivative.

Synthesis & Characterization Logic

The Regioselectivity Challenge

The synthesis involves condensing 4-bromo-1,2-diaminobenzene with a pyruvate derivative. This reaction is not fully regioselective , producing a mixture of the 6-bromo and 7-bromo isomers.

  • Pathway A (Target): Formation of 6-bromo-2-methylquinoxalin-3-ol.

  • Pathway B (By-product): Formation of 7-bromo-2-methylquinoxalin-3-ol.

Separation is typically achieved at the intermediate "hydroxy" (quinoxalinone) stage via fractional crystallization before the final chlorination step.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 4-Bromo-1,2- diaminobenzene Intermed_Mix Isomeric Mixture: 6-Br & 7-Br Quinoxalinones Start->Intermed_Mix EtOH, Reflux Reagent Ethyl Pyruvate (Condensation) Reagent->Intermed_Mix Separation Fractional Crystallization Intermed_Mix->Separation Intermed_Pure 6-Bromo-2-methyl quinoxalin-3-ol Separation->Intermed_Pure Isolate Major/Minor Chlorination POCl3 / Reflux (Chlorination) Intermed_Pure->Chlorination Product 6-Bromo-3-chloro- 2-methylquinoxaline Chlorination->Product S_NAr

Figure 1: Synthetic pathway highlighting the critical isomer separation step prior to chlorination.

Characterization Protocol

To validate the identity of CAS 1392413-56-7, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Methyl Group: Singlet at ~2.7 ppm (3H).

    • Aromatic Region: Three distinct signals.

      • Doublet (J ~2 Hz) at ~8.2 ppm (H-5, meta to Br, ortho to N).

      • Doublet (J ~9 Hz) at ~7.8 ppm (H-8).

      • Doublet of Doublets at ~7.9 ppm (H-7).

    • Differentiation: The coupling patterns distinguish the 6-bromo from the 7-bromo isomer. NOE (Nuclear Overhauser Effect) studies between the methyl group and the adjacent aromatic proton (H-8 vs H-5) are definitive.

  • Mass Spectrometry (LC-MS):

    • M+H: 256.9 / 258.9 (Characteristic 1:1 doublet for 79Br/81Br).

    • Cl Pattern: Additional splitting due to 35Cl/37Cl (3:1 ratio).

Reactivity & Applications

Orthogonal Functionalization

The compound allows for sequential modification. The C3-Chloro position is significantly more electrophilic than the C6-Bromo position, allowing for selective substitution without affecting the bromide.

Reactivity Workflow (DOT Diagram)

Reactivity Center 6-Bromo-3-chloro- 2-methylquinoxaline SNAr S_NAr Displacement (Amines/Thiols) Center->SNAr Nucleophile, Base (High Selectivity) Suzuki Suzuki Coupling (Boronic Acids) Center->Suzuki Pd(0), Base (Requires Heat) Oxidation SeO2 Oxidation (Aldehyde Formation) Center->Oxidation SeO2, Dioxane Prod_SNAr 3-Amino/Thio Derivative SNAr->Prod_SNAr Prod_Suzuki 6-Aryl-3-chloro Derivative Suzuki->Prod_Suzuki Prod_Ox Quinoxaline-2- carbaldehyde Oxidation->Prod_Ox

Figure 2: Divergent synthesis capabilities. The C3-Cl bond reacts under mild conditions, while the C6-Br bond requires metal catalysis.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety goggles.

    • In case of contact: Wash immediately with soap and water. The compound is an alkylating agent (via the chloro group) and potential sensitizer.

References

  • PubChem. (2025). 6-Bromo-2-chloroquinoxaline Compound Summary. National Library of Medicine. [Link] (Used as structural analog for physical property estimation).

  • MDPI. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Molecules. [Link] (Methodology for quinoxaline ring closure).

Sources

Foundational

Thermophysical Characterization and Synthesis of 6-Bromo-3-chloro-2-methylquinoxaline: A Technical Guide

[label="Visual Melting Range\n(T_initial to T_clear Finalizing the Document Refining the Whitepaper I'm now revising the entire whitepaper, including the introduction and the structure of each section, so that it flows l...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Visual Melting Range\n(T_initial to T_clear

Finalizing the Document

Refining the Whitepaper

I'm now revising the entire whitepaper, including the introduction and the structure of each section, so that it flows logically for my target audience. I'm focusing on the abstract and integrating a table with the physicochemical properties of the title compound. I am finalizing the whitepaper.

\n\n I've completed refining and integrating all sections to ensure the whitepaper flows smoothly, covering all the crucial elements: from the compound's significance to thermal analysis. I'm currently adding the abstract, which summarizes the guide. I'm satisfied and this concludes the revisions.

Concluding the Analysis

Finalizing the Whitepaper

I've incorporated the references and ensured the document flows logically, integrating the data, diagrams, and text into a cohesive whitepaper. I'm focusing on providing the URL links for all references and making sure the numbering of the references is also correct. I believe it's ready.

Verifying the Citations

I've carefully cross-referenced all the citations with their corresponding entries and URLs, correcting the reference numbers to match. I've double checked the numbering, confirming the correct order, and matching them to the URLs. Now, I will re-integrate the citations with the finalized draft to ensure that the document contains complete information.

Detailing the Protocols

I'm now detailing the capillary and DSC protocols with a focus on sample size rationale and ramping rate causality. I'll explain why specific sample weights are chosen for DSC to ensure accurate enthalpy calculation, and why two-stage heating ramps are used to ensure accurate thermal equilibrium. My current goal is to ensure that the user can reproduce these results.

Executive Summary

In modern drug discovery and materials science, halogenated N-heterocycles serve as foundational building blocks. Specifically, 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) is a privileged scaffold utilized in the development of kinase inhibitors and advanced optoelectronic materials [1.2]. The orthogonal reactivity of its 3-chloro and 6-bromo substituents allows for highly regioselective functionalization. As a Senior Application Scientist, I emphasize that the successful downstream application of this intermediate relies heavily on its crystalline purity, which is most reliably validated through rigorous melting point determination and thermal analysis.

This whitepaper provides an in-depth, self-validating framework for the synthesis, handling, and thermophysical characterization of 6-Bromo-3-chloro-2-methylquinoxaline.

Chemical Identity and Structural Properties

Understanding the molecular architecture is the first step in predicting physical behavior, including crystal lattice energy and melting behavior. The presence of heavy halogens (bromine and chlorine) significantly influences the compound's polarizability and intermolecular stacking in the solid state.

Table 1: Physicochemical Properties and Identity
PropertyValue
Chemical Name 6-Bromo-3-chloro-2-methylquinoxaline
CAS Registry Number 1392413-56-7[1]
Molecular Formula C9H6BrClN2[2]
Molecular Weight 257.51 g/mol
SMILES String CC1=NC2=CC=C(Br)C=C2N=C1Cl[1]
Structural Class Halogenated Benzopyrazine (Quinoxaline)

Synthesis Workflow and Mechanistic Causality

To understand the impurity profile—which directly dictates the melting point depression—we must analyze the synthetic pathway. The standard synthesis involves a two-step condensation and halogenation sequence.

  • Condensation: 4-Bromo-1,2-diaminobenzene is reacted with ethyl pyruvate.

  • Chlorination: The resulting intermediate is treated with phosphorus oxychloride (POCl3).

Causality in Experimental Design: POCl3 is utilized not merely as a chlorinating reagent but as the reaction solvent. This drives the equilibrium toward the fully aromatized quinoxaline core via Le Chatelier's principle. However, residual POCl3 or trapped unreacted intermediates will disrupt the crystal lattice of the final product. Even a 1% molar impurity can depress the melting point by 2–3 °C due to freezing point depression dynamics.

SynthesisWorkflow A 4-Bromo-1,2- diaminobenzene C 6-Bromo-3-methyl- quinoxalin-2(1H)-one A->C Condensation (Reflux) B Ethyl Pyruvate B->C E 6-Bromo-3-chloro- 2-methylquinoxaline C->E Chlorination (Reflux) D POCl3 D->E

Fig 1: Regioselective synthesis workflow for 6-Bromo-3-chloro-2-methylquinoxaline.

Melting Point Determination: Self-Validating Protocols

Melting point (


) is a fundamental proxy for purity. For halogenated quinoxalines sourced from commercial suppliers[3], polymorphism can occasionally occur, necessitating a dual-method approach: Capillary analysis for routine Quality Control (QC) and Differential Scanning Calorimetry (DSC) for thermodynamic validation[4].
Protocol A: Capillary Melting Point Analysis (Routine QC)

This method provides a visual melting range (


 to 

).
  • Sample Preparation: Grind the crystalline sample into a fine powder using an agate mortar.

    • Causality: Grinding ensures uniform particle size. Packing the powder tightly to a depth of 2-3 mm eliminates air pockets. Air acts as a thermal insulator, which would artificially broaden the melting range and delay the apparent onset.

  • Heating Ramp Configuration: Insert the capillary into the melting point apparatus. Ramp the temperature at 10 °C/min until reaching 110 °C, then strictly reduce the ramp rate to 1 °C/min.

    • Causality: A rapid initial ramp optimizes analytical throughput. However, slowing to 1 °C/min near the expected

      
       is critical to ensure thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.
      
Protocol B: Differential Scanning Calorimetry (Advanced Profiling)

DSC eliminates visual subjectivity by measuring the exact heat flow required to transition the lattice from solid to liquid.

  • Sample Loading: Weigh exactly 3.0–5.0 mg of the compound into an aluminum standard pan and seal with a pinhole lid.

    • Causality: Sample sizes below 3.0 mg may not yield a sufficient endothermic signal for accurate enthalpy (

      
      ) calculations. Sizes above 5.0 mg induce thermal gradients within the sample, leading to artificial peak broadening. The pinhole lid allows volatile trace impurities (e.g., residual solvents) to escape without rupturing the pan.
      
  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality: Halogenated heterocycles can undergo oxidative degradation at elevated temperatures. The

      
       purge ensures the endotherm represents a pure melting phase transition, not decomposition.
      
  • Thermal Program & Analysis: Equilibrate at 25 °C, then heat at a linear rate of 5 °C/min to 180 °C. Record the extrapolated onset temperature (

    
    ) as the thermodynamically accurate melting point.
    

ThermalAnalysis Start CAS: 1392413-56-7 Sample Prep Sample Preparation (Grinding & Desiccation) Start->Prep Capillary Capillary Method (Routine QC) Prep->Capillary DSC DSC Method (Advanced Profiling) Prep->DSC Ramp1 Ramp: 10°C/min then 1°C/min Capillary->Ramp1 Ramp2 Linear Ramp: 5°C/min under N2 Purge DSC->Ramp2 Result1 Visual Melting Range (T_initial to T_clear) Ramp1->Result1 Result2 Thermodynamic Onset (T_onset & Enthalpy) Ramp2->Result2

Fig 2: Decision tree and thermal analysis logic for accurate melting point determination.

Quantitative Thermal Data Presentation

Because specific vendor batches vary slightly based on crystallization solvents, Table 2 outlines the representative analytical benchmarks expected for a di-halogenated methylquinoxaline of this molecular weight class. A sharp melting range (


 1.5 °C) is the definitive marker of >97% purity.
Table 2: Representative Thermal Analysis Data by Purity Grade
Analytical MethodPurity GradeObserved Melting Point / RangeEnthalpy of Fusion (

)
Capillary QC Crude Synthesis (>90%)118.5 °C – 122.0 °CN/A
Capillary QC Purified Standard (>97%)124.2 °C – 125.8 °CN/A
DSC (

purge)
Analytical Reference (>99%)

: 125.1 °C,

: 125.6 °C
28.4 J/g

Note: The narrow delta between


 and 

in the DSC data confirms a highly ordered crystalline lattice free of solvent inclusions.

Conclusion

The rigorous thermophysical characterization of 6-Bromo-3-chloro-2-methylquinoxaline is not merely a compliance exercise; it is a fundamental predictor of its reactivity in downstream cross-coupling applications. By employing self-validating analytical protocols—cross-referencing visual capillary ranges with thermodynamic DSC onsets—researchers can guarantee the structural integrity of this critical N-heterocyclic scaffold.

References

  • [3] Title: 10354-69-5 2-Amino-2-methyl-4-pentene Hydrochloride - AccelaChem Source: Accela ChemBio URL: [Link]

Sources

Exploratory

IUPAC name for 6-Bromo-3-chloro-2-methylquinoxaline

Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacophore Utility of 6-Bromo-3-chloro-2-methylquinoxaline Executive Summary This technical guide provides a comprehensive analysis of 6-Bromo-3-chloro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacophore Utility of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary

This technical guide provides a comprehensive analysis of 6-Bromo-3-chloro-2-methylquinoxaline , a critical heteroaromatic scaffold in medicinal chemistry. Unlike its more common isomers, this specific regioisomer presents unique synthetic challenges and pharmacophoric opportunities, particularly as a bifunctional intermediate for kinase inhibitor development. This document outlines the IUPAC nomenclature logic, a self-validating synthesis protocol focusing on regiochemical control, and a reactivity profile for orthogonal functionalization.

Nomenclature and Structural Identity

IUPAC Designation and Logic

The name 6-Bromo-3-chloro-2-methylquinoxaline is derived from the fusion of a benzene ring and a pyrazine ring.

  • Parent Structure: Quinoxaline (1,4-benzodiazine).[1]

  • Numbering Priority: Numbering begins at a nitrogen atom (N1) to minimize the locants of the substituents.

    • The numbering path must yield the lowest possible locant set for substituents.[2][3][4][5]

    • Locant Set Analysis:

      • Path A (N1 adjacent to Methyl): 2-methyl-3-chloro-6-bromo (Set: 2, 3, 6).

      • Path B (N1 adjacent to Chloro): 2-chloro-3-methyl-7-bromo (Set: 2, 3, 7).

    • Decision: Path A (2, 3, 6) is lower than Path B (2, 3, 7). Therefore, the numbering is fixed by the position of the bromine atom at C6.

  • Substituent Assignment: With the bromine fixed at C6, the methyl group resides at C2 and the chlorine at C3.

Critical Tautomeric Note: During synthesis, the precursor is often a quinoxalinone (tautomer of hydroxyquinoxaline). The "3-chloro" designation implies the chlorine has replaced the oxygen functionality at position 3.

Regioisomerism Challenges

Commercial supplies often confuse this molecule with its isomer, 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9). The distinction lies in the relative positions of the methyl and chloro groups regarding the bromine.

  • Target: Methyl at C2, Chloro at C3 (relative to 6-Br).

  • Isomer: Chloro at C2, Methyl at C3 (relative to 6-Br).

Synthetic Pathway: A Self-Validating Protocol

The synthesis hinges on the condensation of 4-bromo-1,2-diaminobenzene with a pyruvate derivative. This reaction is not regioselective , yielding a mixture of isomers that must be separated before chlorination to ensure purity.

Step 1: Condensation and Cyclization
  • Reagents: 4-Bromo-1,2-diaminobenzene, Ethyl Pyruvate.

  • Solvent: Ethanol or Acetic Acid (Reflux).[6]

  • Mechanism: The diamine attacks the ketone and ester moieties of ethyl pyruvate.

    • Path A: Para-amino (relative to Br) attacks Ketone

      
       Methyl at C2.
      
    • Path B: Meta-amino (relative to Br) attacks Ketone

      
       Methyl at C3.
      
  • Outcome: A mixture of 6-bromo-3-methylquinoxalin-2(1H)-one and 7-bromo-3-methylquinoxalin-2(1H)-one .

Step 2: Isomer Separation (Critical Control Point)

Do not proceed to chlorination without separation. The isomers have distinct solubility profiles.

  • Protocol: Fractional crystallization from Ethanol/DMF. The 6-bromo isomer typically precipitates differently due to crystal packing variations induced by the bromine position relative to the lactam.

  • Validation:

    
    H NMR is required. The coupling constants of the aromatic protons (H5, H7, H8) will differ.
    
Step 3: Chlorination (Deoxychlorination)
  • Reagent: Phosphorus Oxychloride (

    
    ), catalytic DMF.[7]
    
  • Conditions: Reflux, 2-4 hours.

  • Product: Conversion of the C2-carbonyl (lactam) to C2-Cl (imidoyl chloride). Note: Due to numbering priority changes after chlorination, the "2-one" becomes the "2-chloro" or "3-chloro" depending on the methyl position.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Bromo-1,2-diaminobenzene + Ethyl Pyruvate Reaction Cyclocondensation (Reflux in EtOH) Start->Reaction Mixture Mixture of Regioisomers: A: 6-Br-3-Me-quinoxalin-2-one B: 7-Br-3-Me-quinoxalin-2-one Reaction->Mixture Separation Fractional Crystallization (Critical Control Point) Mixture->Separation Purification IsomerA Pure Isomer A (Precursor to Target) Separation->IsomerA Isolate Solid Chlorination Deoxychlorination (POCl3, DMF cat.) IsomerA->Chlorination FinalProduct 6-Bromo-3-chloro-2-methylquinoxaline Chlorination->FinalProduct

Figure 1: Synthetic workflow emphasizing the critical separation of regioisomers prior to chlorination.

Reactivity Profile and Pharmacophore Utility

The molecule acts as a bifunctional electrophile , allowing for orthogonal functionalization. This property is vital for Fragment-Based Drug Discovery (FBDD).

Site-Selective Functionalization
  • C3-Chlorine (Imidoyl Chloride): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
    • Reactivity: High.

    • Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

    • Application: Introduction of solubility-enhancing groups or H-bond donors/acceptors (e.g., morpholine, piperazine).

  • C6-Bromine (Aryl Bromide): Inert to

    
    ; reactive in Palladium-catalyzed cross-couplings.
    
    • Reactivity: Requires catalyst (Pd).

    • Reactions: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).

    • Application: Extension of the carbon skeleton to access hydrophobic pockets in protein targets (e.g., Kinase hinge regions).

Reactivity Logic Diagram

ReactivityMap Core 6-Bromo-3-chloro-2-methylquinoxaline C3_Path C3 Position (Cl) Core->C3_Path C6_Path C6 Position (Br) Core->C6_Path SNAr SNAr Displacement (Amines/Thiols) C3_Path->SNAr DrugHead Polar/Solubilizing Tail (e.g., Piperazine) SNAr->DrugHead PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) C6_Path->PdCat DrugCore Hydrophobic Extension (e.g., Biaryl System) PdCat->DrugCore

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization strategy.

Analytical Characterization Data (Simulated)

To validate the identity of the synthesized compound, compare experimental data against these standard values derived from analogous quinoxaline systems.

PropertyExpected Value/RangeNotes
Physical State Off-white to pale yellow solidCrystalline
Melting Point 135°C – 145°CDistinct from 2-chloro isomer (often lower mp)

H NMR (CDCl

)

2.85 (s, 3H, CH

)

7.6-8.2 (m, 3H, Ar-H)
Look for NOE between CH

and Ar-H to confirm regiochemistry.
MS (ESI+) m/z 256/258/260Characteristic Br/Cl isotope pattern (M, M+2, M+4).
Solubility DCM, DMSO, Ethyl AcetatePoor solubility in water/hexane.

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [Link]

  • Regioselectivity in Quinoxaline Synthesis . (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. MDPI. [Link]

  • Functionalization of Chloroquinoxalines . (2020).[8] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry. [Link]

  • PubChem Compound Summary . (2025). 6-Bromo-2-chloro-3-methylquinoxaline (Isomer Comparison). National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Protocol Guide: 6-Bromo-3-chloro-2-methylquinoxaline from 4-Bromo-1,2-diaminobenzene

Introduction & Strategic Overview The synthesis of highly functionalized quinoxalines is a cornerstone of modern medicinal chemistry and materials science. The target compound, 6-bromo-3-chloro-2-methylquinoxaline , serv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of highly functionalized quinoxalines is a cornerstone of modern medicinal chemistry and materials science. The target compound, 6-bromo-3-chloro-2-methylquinoxaline , serves as a versatile, orthogonally reactive building block[1]. Its synthesis from 4-bromo-1,2-diaminobenzene is achieved via a robust two-step sequence: a regioselective cyclocondensation followed by a deoxychlorination.

This application note provides a comprehensive, field-validated protocol for this transformation. Rather than merely listing steps, we dissect the underlying mechanistic causality—specifically the electronic factors governing regioselectivity and the IUPAC nomenclature rules that often cause confusion when tracking the bromine atom's locant across the synthetic sequence.

SynthesisWorkflow SM 4-Bromo-1,2-diaminobenzene + Ethyl Pyruvate Condensation Regioselective Condensation (EtOH/AcOH, Reflux) SM->Condensation Int 7-Bromo-3-methylquinoxalin- 2(1H)-one Condensation->Int Major Isomer Chlorination Chlorination (POCl3, Reflux) Int->Chlorination Prod 6-Bromo-3-chloro-2- methylquinoxaline Chlorination->Prod IUPAC Renumbering

Workflow for the regioselective synthesis of 6-bromo-3-chloro-2-methylquinoxaline.

Mechanistic Causality & Regioselectivity

The Condensation Step: Electronic Control of Regioselectivity

The condensation of o-phenylenediamines with


-ketoesters is a fundamental transformation yielding quinoxalinone scaffolds[2]. When using an asymmetrical diamine like 4-bromo-1,2-diaminobenzene, two regioisomers can theoretically form. However, the reaction is highly regioselective due to the differential nucleophilicity of the two amine groups and the distinct electrophilicities of the keto and ester carbonyls[3].
  • Nucleophile Differentiation: The bromine atom exerts an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). At the para position (C1-NH

    
    ), the +M effect outweighs the -I effect, making this amine more nucleophilic. Conversely, the meta position (C2-NH
    
    
    
    ) only experiences the deactivating -I effect.
  • Electrophile Differentiation: The ketone carbonyl of ethyl pyruvate is significantly more electrophilic than the ester carbonyl.

  • Reaction Pathway: The more nucleophilic C1-NH

    
     preferentially attacks the highly electrophilic ketone, forming the initial Schiff base. Subsequent ring closure occurs via the attack of the C2-NH
    
    
    
    on the ester carbonyl.

Mapping this to the quinoxaline core, the resulting intermediate is 7-bromo-3-methylquinoxalin-2(1H)-one .

Regioselectivity Amine1 C1-NH2 (Para to Br) More Nucleophilic (+M effect) Ketone Ketone Carbonyl of Pyruvate (More Electrophilic) Amine1->Ketone Primary Attack Amine2 C2-NH2 (Meta to Br) Less Nucleophilic (-I effect) Ester Ester Carbonyl of Pyruvate (Less Electrophilic) Amine2->Ester Ring Closure Product 7-Bromo-3-methylquinoxalin-2(1H)-one Ketone->Product Ester->Product

Mechanistic basis for the regioselective condensation yielding the 7-bromo isomer.

The Chlorination Step: The IUPAC Renumbering Paradox

Phosphorus oxychloride (POCl


) is employed to convert the lactam to the corresponding chloroarene, a standard procedure for functionalizing quinoxaline cores[4]. The oxygen atom of the lactam attacks the phosphorus atom, and the resulting intermediate is displaced by a chloride ion via an S

Ar-like mechanism.

The Naming Paradox: Converting 7-bromo-3-methylquinoxalin-2(1H)-one yields a molecule with substituents at positions 2 (chloro), 3 (methyl), and 7 (bromo). However, IUPAC rules dictate that heterocycles must be numbered to give the lowest possible locants to the substituents.

  • Direction 1: 2-chloro, 3-methyl, 7-bromo

    
     Locant set: 2, 3, 7 
    
  • Direction 2: 3-chloro, 2-methyl, 6-bromo

    
     Locant set: 2, 3, 6 
    

Because the set (2, 3, 6) is lower than (2, 3, 7), the molecule is correctly named 6-bromo-3-chloro-2-methylquinoxaline . There is no physical migration of the bromine atom; this is purely a nomenclature artifact.

Experimental Workflows & Protocols

Step 1: Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one

Causality of Reagents: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the ketone carbonyl of ethyl pyruvate, further increasing its electrophilicity and accelerating the initial Schiff base formation[5].

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (18.7 g, 100 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of glacial acetic acid to the stirring solution.

  • Addition: Dropwise add ethyl pyruvate (12.8 g, 11.8 mL, 110 mmol) over 15 minutes at room temperature. The reaction mixture will darken.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 7:3).

  • Isolation: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with 30 mL of ice-cold ethanol, and dry under high vacuum to afford 7-bromo-3-methylquinoxalin-2(1H)-one.

Step 2: Synthesis of 6-Bromo-3-chloro-2-methylquinoxaline

Causality of Reagents: A catalytic amount of N,N-dimethylformamide (DMF) is added to the POCl


. DMF reacts with POCl

to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate reacts with the lactam oxygen much faster than POCl

alone, accelerating the formation of the leaving group and improving the yield.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, suspend 7-bromo-3-methylquinoxalin-2(1H)-one (12.0 g, 50 mmol) in neat POCl

    
     (46.0 g, 28.0 mL, 300 mmol).
    
  • Activation: Add 3 drops of anhydrous DMF to the suspension.

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 105 °C for 4 hours. The suspension will become a homogeneous dark solution as the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Self-Validating Safety Note: Do not add water to the flask. POCl

    
     hydrolysis is violently exothermic. Instead, carefully pour the mixture dropwise over 300 g of vigorously stirred crushed ice to control the exotherm and precipitate the product.
    
  • Neutralization: Once the ice has melted, carefully neutralize the aqueous suspension to pH 7-8 using saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to afford pure 6-bromo-3-chloro-2-methylquinoxaline.

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters for Step 1

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Bromo-1,2-diaminobenzene187.041.018.7 gStarting Material
Ethyl Pyruvate116.121.112.8 gReactant
Glacial Acetic Acid60.05Catalytic1.0 mLBrønsted Acid Catalyst
Absolute Ethanol46.07Solvent100 mLReaction Medium

Table 2: Stoichiometry and Reaction Parameters for Step 2

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
7-Bromo-3-methylquinoxalin-2(1H)-one239.071.012.0 gIntermediate
Phosphorus Oxychloride (POCl

)
153.336.028.0 mLReagent / Solvent
N,N-Dimethylformamide (DMF)73.09Catalytic3 dropsVilsmeier-Haack Catalyst
Dichloromethane (DCM)84.93-300 mLExtraction Solvent

Table 3: Analytical Characterization Targets

Target CompoundMolecular FormulaExact MassExpected Appearance
7-Bromo-3-methylquinoxalin-2(1H)-oneC

H

BrN

O
237.97Off-white to pale yellow solid
6-Bromo-3-chloro-2-methylquinoxalineC

H

BrClN

255.94Light yellow crystalline solid

References

  • Shipe, W. D. et al. CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. CLOCKSS. Available at: [Link]

  • Chemical Reviews. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. ACS Publications. Available at:[Link]

  • ResearchGate. Synthetic Utilities of o-Phenylenediamines: Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[5,1]diazepines. Available at: [Link]

Sources

Application

chlorination of 6-bromo-3-methylquinoxalin-2(1H)-one with POCl3

An Application Guide to the Synthesis of 2-Chloro-6-bromo-3-methylquinoxaline via Phosphorus Oxychloride Chlorination Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-Chloro-6-bromo-3-methylquinoxaline via Phosphorus Oxychloride Chlorination

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-chloro-6-bromo-3-methylquinoxaline, a key intermediate in pharmaceutical research and drug development. The guide focuses on the chlorination of the precursor, 6-bromo-3-methylquinoxalin-2(1H)-one, using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling POCl₃, and offer a guide for troubleshooting and optimization. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry who require a reliable and well-documented method for preparing chlorinated quinoxaline scaffolds.

Introduction and Scientific Rationale

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The functionalization of the quinoxaline core is a cornerstone of modern medicinal chemistry, and the 2-chloro-substituted derivatives are particularly valuable. The chloro group at the C2-position acts as a versatile leaving group, enabling facile nucleophilic substitution reactions to generate diverse libraries of novel compounds for biological screening.[4][5]

The conversion of a stable 2(1H)-one (a lactam) to its corresponding 2-chloro analogue is a fundamental transformation. Phosphorus oxychloride (POCl₃) is a powerful and commonly employed reagent for this deoxygenative chlorination.[6][7] The reaction proceeds via the activation of the lactam carbonyl oxygen, converting it into a superior leaving group, which is subsequently displaced by a chloride ion. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a successful outcome.

Reaction Mechanism: The Role of POCl₃

The chlorination of 6-bromo-3-methylquinoxalin-2(1H)-one with POCl₃ follows a well-established pathway for the conversion of lactams to chloro-azaheterocycles.

  • Activation of the Carbonyl: The lone pair of electrons on the lactam oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Intermediate: This initial attack forms a highly reactive chlorophosphate intermediate. This step effectively transforms the hydroxyl group of the enol tautomer into an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), either from the POCl₃ itself or from the reaction byproducts, then attacks the C2 carbon of the quinoxaline ring.

  • Aromatization and Product Formation: The attack of the chloride ion leads to the elimination of the dichlorophosphate group and the restoration of the aromaticity of the pyrazine ring, yielding the final product, 2-chloro-6-bromo-3-methylquinoxaline.

In some protocols, a catalytic amount of N,N-Dimethylformamide (DMF) is used. In this case, POCl₃ and DMF first react to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[8][9][10] This iminium salt is a more potent electrophile than POCl₃ alone, leading to a more efficient activation of the quinoxalinone.

Reaction_Mechanism SM 6-Bromo-3-methyl- quinoxalin-2(1H)-one Activated_Complex Chlorophosphate Intermediate SM->Activated_Complex + POCl₃ (Nucleophilic Attack) POCl3 POCl₃ Product 2-Chloro-6-bromo- 3-methylquinoxaline Activated_Complex->Product + Cl⁻ (Nucleophilic Substitution) Chloride Cl⁻

Caption: Proposed mechanism for the chlorination of quinoxalin-2(1H)-one.

Materials, Reagents, and Equipment

Reagents
ReagentCAS NumberPurity/GradeSupplier Example
6-Bromo-3-methylquinoxalin-2(1H)-one86835-99-0≥97%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)10025-87-3≥99% (ReagentPlus)Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8ACS Reagent, ≥99.7%VWR
Ethyl Acetate (EtOAc)141-78-6HPLC GradeBaker
n-Hexane110-54-3HPLC GradeBaker
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS ReagentEMD Millipore
Silica Gel for Column Chromatography7631-86-960 Å, 230-400 meshSorbent Tech
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser with a gas inlet/outlet adapter

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath and a larger container for quenching

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass chromatography column

Detailed Experimental Protocol

WARNING: Phosphorus oxychloride is extremely toxic, corrosive, and reacts violently with water, liberating toxic HCl gas.[11][12][13] This entire procedure MUST be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (neoprene or butyl rubber recommended), must be worn at all times.[14][15]

Reaction Setup
  • Prepare Anhydrous Conditions: Thoroughly oven-dry all glassware (round-bottom flask, condenser, dropping funnel) and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Assemble Apparatus: Assemble the three-neck flask with a magnetic stir bar, the reflux condenser, and the dropping funnel. Ensure all joints are properly sealed. Connect the top of the condenser to an inert gas line leading to an oil bubbler to maintain a positive pressure and prevent moisture entry.

  • Charge the Flask: To the flask, add 6-bromo-3-methylquinoxalin-2(1H)-one (e.g., 5.0 g, 19.76 mmol).

Chlorination Reaction
  • Add POCl₃: Carefully measure phosphorus oxychloride (e.g., 25 mL, 269 mmol, ~13.6 equivalents) and add it to the dropping funnel.

  • Slow Addition: Place the reaction flask in an ice-water bath to control the initial exotherm. Add the POCl₃ dropwise from the dropping funnel to the stirred starting material over 15-20 minutes.

  • Heating to Reflux: Once the addition is complete, remove the ice bath. Slowly heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The starting material spot should disappear and be replaced by a new, less polar product spot.

Work-up: Safe Quenching of Excess POCl₃

This is the most critical and hazardous step of the procedure. A "reverse quench" is mandatory for safety.[16][17] NEVER add water or ice directly to the reaction mixture.

  • Prepare Quenching Station: In the fume hood, prepare a large beaker or flask containing a vigorously stirred slurry of crushed ice and water (approx. 400-500 mL).

  • Cool Reaction Mixture: After the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Perform Reverse Quench: Very slowly and carefully, add the cooled reaction mixture dropwise via a pipette or by pouring in a thin stream into the vigorously stirred ice-water slurry. The rate of addition should be controlled to keep the temperature of the quenching slurry below 20 °C. This hydrolysis is highly exothermic and will generate HCl gas.

  • Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.

Product Isolation and Purification
  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) (e.g., 3 x 75 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.

    • Column Chromatography: If necessary, purify on a silica gel column using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: The purified 2-chloro-6-bromo-3-methylquinoxaline should be obtained as a solid. Dry the product under vacuum to remove any residual solvent.[18]

Data Summary and Characterization

Key Reaction Parameters
ParameterValueRationale
Stoichiometry (POCl₃)>5 equivalents (often used as solvent)Excess POCl₃ drives the reaction to completion.[6]
TemperatureReflux (~105-110 °C)Provides the necessary activation energy for the chlorination.
Reaction Time3-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield75-90%Dependent on reaction scale, purity of reagents, and efficiency of purification.
Expected Characterization Data for 2-Chloro-6-bromo-3-methylquinoxaline
  • Molecular Formula: C₉H₆BrClN₂[18]

  • Molecular Weight: 257.52 g/mol

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.05 (d, 1H, Ar-H), 7.85 (dd, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 2.80 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 152.0, 148.5, 141.0, 139.5, 132.0, 130.5, 129.0, 122.0, 22.5.

  • Mass Spec (EI): m/z (%) = 256/258/260 (M⁺, corresponding to Br/Cl isotopes).

(Note: Predicted NMR values are based on the structure and may vary slightly.)

Troubleshooting and Optimization Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Moisture in the reaction. 3. Impure starting material.1. Extend reflux time and monitor by TLC. 2. Ensure all glassware is rigorously dried and an inert atmosphere is maintained. 3. Purify the starting material.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Decomposition during quenching.1. See above. 2. Perform additional extractions. 3. Ensure the quenching temperature is kept low (<20 °C) by slow addition and vigorous stirring.
Dark-Colored Product Formation of polymeric byproducts due to overheating.Reduce the heating mantle temperature to maintain a gentle, controlled reflux. Consider purification by column chromatography.
Difficult Purification Byproducts with similar polarity to the product.Use a long chromatography column with a shallow solvent gradient for better separation. Try a different recrystallization solvent system.
Optimization Workflow

Troubleshooting Start Low Yield or Incomplete Reaction Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Streaks Baseline Streaks or Multiple Spots Check_TLC->Streaks No Good_Conversion Clean Conversion to Product Check_TLC->Good_Conversion Clean Action1 Increase Reflux Time and/or Temperature SM_Present->Action1 Streaks->Good_Conversion No Action3 Optimize Quenching (Slower Addition, Lower Temp) Streaks->Action3 Action4 Optimize Purification (New Solvent System) Good_Conversion->Action4 Action2 Check for Moisture Contamination (Redry Glassware/Reagents) Action1->Action2

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Su, W., & Li, J. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(65), 41249-41273. [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • PENTA. (2025, April 9). Safety Data Sheet: Phosphorus(V) oxychloride. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bhattacharjee, A. K., et al. (2008). Synthesis and biological evaluation of novel quinoxaline derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19655-19672. [Link]

  • Li, X., et al. (2012). A Safe and Scalable Process for the Preparation of 5-Formyl-1H-indole-2-carboxylic Acid. Organic Process Research & Development, 16(10), 1727–1730. [Link]

  • Benzerka, W., et al. (2011). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 67(Pt 5), o1006. [Link]

  • Al-Zahrani, H. A. M., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]

  • Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • López-Pérez, B., et al. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules, 31(2), 456. [Link]

  • Guchhait, G., et al. (2025). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. ResearchGate. [Link]

  • Son, H., & Lee, W. (2017). Transformation of ß-lactam antibiotics during water chlorination: reaction kinetics and product identification. GIST Scholar. [Link]

  • Joseph, J., & Mathew, B. (2014). An Efficient Synthesis of Quinoxalines in Water Mediated by Tetraethylammonium Bromate. International Journal of Pharmaceutical Sciences and Research, 5(11), 4810-4814. [Link]

  • PubChem. (n.d.). 6-bromo-2-chloro-3-methylquinoxaline. Retrieved from [Link]

  • Academia.edu. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]

  • Chemistry Steps. (2020, August 8). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PubMed Central. [Link]

  • viXra.org. (2017, March 15). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Retrieved from [Link]

Sources

Method

nucleophilic substitution reactions of 6-Bromo-3-chloro-2-methylquinoxaline

Application Notes and Protocols: Nucleophilic Substitution of 6-Bromo-3-chloro-2-methylquinoxaline Executive Summary & Mechanistic Rationale 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) is a highly valued bif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Nucleophilic Substitution of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary & Mechanistic Rationale

6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) is a highly valued bifunctional heterocyclic scaffold in modern drug discovery. It is frequently utilized as a core building block in the synthesis of phosphodiesterase (PDE10) inhibitors and complex triazolo[4,3-a]quinoxaline derivatives ([1]). The strategic advantage of this molecule lies in its orthogonal reactivity profile, which allows for sequential, site-selective functionalization without the need for complex protecting group strategies.

Mechanistic Causality: The quinoxaline core consists of a fused benzene and pyrazine ring. The pyrazine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms. The C3-position is directly adjacent to the N4 imine nitrogen, making the C3-Cl bond highly polarized. Upon attack by a nucleophile (such as an amine, alkoxide, or thiolate), a stabilized Meisenheimer complex is formed, facilitating a rapid Nucleophilic Aromatic Substitution (


) ([2]).

Conversely, the bromine atom at the C6-position is situated on the benzenoid ring. Lacking the direct electron-withdrawing activation of the adjacent nitrogens, the C6-Br bond is inert to


 under standard thermal conditions. This allows the C6-Br to be perfectly preserved during C3-substitution, reserving it for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) later in the synthetic sequence.

Regioselectivity & Workflow Rationale

Regioselectivity SM 6-Bromo-3-chloro-2-methylquinoxaline (Bifunctional Scaffold) SNAr C3-Position (SNAr) Activated by Pyrazine N Cl is excellent leaving group SM->SNAr Nucleophiles (Amines, Phenols, Thiols) Base, DMF, Heat CrossCoupling C6-Position (Cross-Coupling) Inert to SNAr Reserved for Pd-Catalysis SM->CrossCoupling Transition Metals (Pd(PPh3)4, Boronic Acids)

Orthogonal reactivity of 6-Bromo-3-chloro-2-methylquinoxaline enabling sequential functionalization.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized conditions for


 at the C3 position using various nucleophile classes, synthesized from field-proven methodologies ([3], [4]).
Nucleophile ClassReagents & SolventsTemperature & TimeTypical YieldTarget Application
Primary/Secondary Amines

, DMF
70–90 °C, 3–6 h75–92%Kinase & PDE inhibitors[1]
Anilines (Aromatic Amines)

, KI (cat.), DMF
90–110 °C, 6–12 h65–85%Antimicrobial agents[3]
Phenols (O-Nucleophiles)

or

, DMF
70–80 °C, 8–16 h70–90%Ether-linked pharmacophores[3]
Thiols (S-Nucleophiles)

, EtOH or DMF
40–60 °C, 2–4 h80–95%Thioether bridging[4]

Detailed Experimental Protocols

Protocol A: N-Nucleophilic Aromatic Substitution with Aliphatic Amines

This protocol details the substitution of the C3-chlorine with an aliphatic amine (e.g., n-butylamine, morpholine, or piperidine) ([4]). The system is designed to be self-validating: the generation of HCl is immediately neutralized by


, driving the reaction forward, while the precipitation of KCl serves as a visual indicator of reaction progress.

Materials:

  • 6-Bromo-3-chloro-2-methylquinoxaline (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv, 2.0 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-3-chloro-2-methylquinoxaline in anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous

    
     to the solution. Causality Note: Using finely powdered base increases the surface area, significantly accelerating the deprotonation of the amine and acting as an acid scavenger.
    
  • Nucleophile Addition: Add the amine nucleophile dropwise at room temperature to prevent localized exothermic degradation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) will be consumed, and a highly UV-active product spot (
    
    
    
    ) will appear.
  • Quenching & Workup: Cool the mixture to room temperature and pour it into 25 mL of crushed ice-water. The product typically precipitates. If it does not, extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography or recrystallization from hot ethanol.
    
Protocol B: O-Nucleophilic Aromatic Substitution with Phenols

Phenols are weaker nucleophiles than aliphatic amines. To ensure complete conversion, Cesium Carbonate (


) is recommended over 

due to the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide anion in aprotic solvents like DMF ([3]).

Materials:

  • 6-Bromo-3-chloro-2-methylquinoxaline (1.0 equiv, 1.0 mmol)

  • Phenol derivative (1.1 equiv, 1.1 mmol)

  • Cesium Carbonate (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Phenoxide Generation: In a dry flask, combine the phenol and

    
     in DMF. Stir at room temperature for 15 minutes to pre-form the highly reactive phenoxide intermediate.
    
  • Substrate Addition: Add the 6-bromo-3-chloro-2-methylquinoxaline to the stirring suspension.

  • Heating: Heat the mixture to 70 °C for 8–12 hours.

  • Workup: Quench by pouring into cold water. The resulting 3-aryloxyquinoxaline derivative is typically highly crystalline and can be isolated by vacuum filtration, followed by washing with cold water and a small amount of cold ethanol.

Experimental Workflow Diagram

Workflow Step1 1. Reaction Setup Combine Substrate, Nucleophile & Base in DMF Step2 2. Thermal Activation Heat to 70-90°C under N2 atmosphere Step1->Step2 Step3 3. Reaction Monitoring TLC/LC-MS until C3-Cl consumption Step2->Step3 Step4 4. Quench & Extraction Pour into ice-water, extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography or Recrystallization Step4->Step5

Standardized experimental workflow for the SNAr of 6-Bromo-3-chloro-2-methylquinoxaline.

References

  • Title: CN103459395A - (1,2,4)
  • Title: Reaction of Quinoxaline Derivatives with Nucleophilic Reagents Source: Bulletin of the Chemical Society of Japan, 63(11), 3331-3336. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives Source: Pharmaceuticals 2010, 3(8), 2655-2665. URL: [Link]

  • Title: Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives Source: Molecules 2000, 5(6), 864-873. URL: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-3-chloro-2-methylquinoxaline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges posed by the poly-halogenated scaffold 6-Bromo-3-chloro-2-methylquinox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges posed by the poly-halogenated scaffold 6-Bromo-3-chloro-2-methylquinoxaline .

Executive Summary & Strategic Analysis

The quinoxaline core is a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGF receptors). The substrate 6-Bromo-3-chloro-2-methylquinoxaline presents a classic "Selectivity Paradox" in organic synthesis:

  • C3-Chloro Position: Located

    
     to the nitrogen in an electron-deficient pyrazine ring. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) .
    
  • C6-Bromo Position: Located on the fused benzene ring. It is deactivated for SNAr but is an ideal electrophile for Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

The Challenge: Standard Buchwald conditions (high heat, strong base) can inadvertently trigger background SNAr at the C3-Cl position or cause "scrambling" if the catalyst is not highly active.

The Solution: This guide provides a protocol using Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3) . These catalysts operate at lower temperatures, facilitating rapid oxidative addition into the C6-Br bond while kinetically suppressing the thermal SNAr reaction at C3-Cl.

Reactivity Map & Decision Logic

ReactivityMap Substrate 6-Bromo-3-chloro- 2-methylquinoxaline C3_Site C3-Cl Site (SNAr Active) Substrate->C3_Site Thermal/Basic Conditions C6_Site C6-Br Site (Pd-Active) Substrate->C6_Site Pd-Catalysis (Ligand Controlled) Product_B Path B: C3-Selective Coupling (SNAr dominant) C3_Site->Product_B No Pd, High T Nucleophilic Amine Product_A Path A: C6-Selective Coupling (Retains C3-Cl for later) C6_Site->Product_A BrettPhos/RuPhos < 80°C

Figure 1: Chemoselectivity map illustrating the divergence between Pd-catalyzed C6-functionalization and thermal SNAr at C3.

Optimization of Reaction Parameters

To achieve exclusive C6-amination, the reaction must be "tuned" to favor Oxidative Addition (OA) at C-Br over Nucleophilic Attack at C-Cl.

ParameterRecommendationRationale (Causality)
Catalyst Source BrettPhos Pd G3 or XPhos Pd G3 G3 precatalysts activate at room temperature, ensuring immediate entry into the catalytic cycle without an induction period that could allow side reactions.
Ligand BrettPhos Bulky, electron-rich biaryl phosphine. Provides high activity for aryl bromides and excellent selectivity against the smaller, harder C-Cl site.
Base

(Cesium Carbonate)
Weaker than NaOtBu. Prevents base-mediated background SNAr at the C3 position while sufficiently deprotonating the amine.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol promotes solubility of inorganic bases and stabilizes the Pd intermediates.
Temperature 60°C – 80°C Critical Control Point. Temperatures >90°C significantly increase the rate of unwanted SNAr at C3.

Detailed Experimental Protocol

Protocol A: Selective C6-Amination (Preserving C3-Cl)

Target: Synthesis of 6-(Arylamino)-3-chloro-2-methylquinoxaline

Reagents:

  • 6-Bromo-3-chloro-2-methylquinoxaline (1.0 equiv, 1.0 mmol, 257 mg)

  • Aniline/Amine derivative (1.2 equiv, 1.2 mmol)[1]

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%, ~18 mg)

  • Cesium Carbonate (

    
    )  (2.0 equiv, 2.0 mmol, 652 mg)
    
  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the quinoxaline substrate, amine,

    
    , and BrettPhos Pd G3 catalyst to the vial.
    
    • Note: If using a non-G3 source (e.g.,

      
       + Ligand), premix Pd and Ligand in solvent for 5 mins before adding to the main vessel to ensure active catalyst formation.
      
  • Inert Atmosphere: Cap the vial and purge with inert gas (evacuate/backfill x3).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

  • Reaction: Place the vial in a pre-heated block at 70°C . Stir vigorously (800 rpm).

    • Monitoring: Check LCMS at 2 hours. The conversion of Ar-Br should be >95%. If C3-SNAr byproducts (>5%) are observed, lower temp to 60°C and extend time.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The C6-amino product is typically more polar than the starting bromide but less polar than double-addition byproducts.

Protocol B: Sequential Orthogonal Functionalization (C3 then C6)

If the goal is a 3,6-diamino substituted quinoxaline with different amines.

  • Step 1 (SNAr): React substrate with Amine A (1.0 equiv) and DIPEA (1.5 equiv) in iPrOH at 80°C for 4 hours.

    • Result: Exclusive formation of 3-amino-6-bromo-2-methylquinoxaline.

    • Why: The C6-Br is inert to these conditions.

  • Step 2 (Buchwald): Isolate the intermediate. Apply Protocol A (above) using Amine B.

    • Note: The installed amine at C3 electron-donates into the ring, potentially deactivating the C6-Br slightly. Increase catalyst loading to 3-5 mol% if necessary.

Workflow Visualization

Workflow Start Start: 6-Bromo-3-chloro- 2-methylquinoxaline Decision Target Selection Start->Decision Path_A Path A: Selective C6-Amination (Keep C3-Cl) Decision->Path_A Path_B Path B: Dual Amination (Different Amines) Decision->Path_B Setup_A Setup: BrettPhos Pd G3, Cs2CO3 Temp: 70°C (Strict Control) Path_A->Setup_A Step1_B Step 1: SNAr (No Pd) iPrOH, 80°C Path_B->Step1_B Check_A QC: Check for C3-SNAr byproduct via LCMS Setup_A->Check_A Final_A Product: 6-Amino-3-chloro-... Check_A->Final_A Inter_B Intermediate: 3-Amino-6-bromo-... Step1_B->Inter_B Step2_B Step 2: Buchwald (Protocol A) Requires 3-5 mol% Pd Inter_B->Step2_B Final_B Product: 3,6-Diamino-... Step2_B->Final_B

Figure 2: Operational workflow for selecting the correct functionalization pathway.

Troubleshooting & Critical Parameters

"The SNAr Leak" (Unwanted C3 Reaction)

If you observe significant substitution at the C3-Cl position during the Buchwald reaction:

  • Lower Temperature: Drop to 50-60°C.

  • Change Base: Switch from

    
     to 
    
    
    
    (anhydrous). Carbonate bases can sometimes act as nucleophiles or promote hydrolysis.
  • Ligand Switch: Move to RuPhos . RuPhos is exceptionally active for secondary amines and may allow the catalytic cycle to outcompete the thermal SNAr background even at lower temperatures.

Catalyst Deactivation (Stalled Reaction)

The quinoxaline nitrogens can coordinate to Pd, acting as a "ligand sink."

  • Solution: Ensure the phosphine ligand (BrettPhos/XPhos) is used in a 1:1 ratio with Pd if using a precatalyst, or 1.2:1 if using

    
    . The bulky biaryl ligands prevent the Pd from being sequestered by the substrate nitrogens.
    

References

  • BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. (Adapted methodology for halo-quinoline/quinoxaline selectivity).

  • Smith, J. A., et al. "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline."[4] Journal of Organic Chemistry, 2008, 73(22), 8880-8892.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Organic Syntheses. "Buchwald-Hartwig Coupling: General Procedures and Ligand Selection."

  • Paul, F., et al. "Palladium-catalyzed amination of aryl halides: Mechanism and Selectivity." Journal of the American Chemical Society.[5]

Sources

Method

Application Note: Regioselective Synthesis of 6-Bromo-3-chloro-2-methylquinoxaline

This Application Note provides a comprehensive, scientifically grounded protocol for the regioselective synthesis of 6-Bromo-3-chloro-2-methylquinoxaline , a critical scaffold in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scientifically grounded protocol for the regioselective synthesis of 6-Bromo-3-chloro-2-methylquinoxaline , a critical scaffold in the development of kinase inhibitors and bioactive heterocyclic agents.[1]

Abstract

The synthesis of substituted quinoxalines often suffers from poor regiocontrol, yielding difficult-to-separate mixtures of 6- and 7-isomers.[1] This guide details a validated protocol for the regioselective synthesis of 6-bromo-3-chloro-2-methylquinoxaline starting from 4-bromo-1,2-diaminobenzene.[1] By exploiting the intrinsic nucleophilicity differences of the diamine substrate ("Lawson’s Rule") and optimizing reaction conditions, we achieve high regioselectivity for the 6-bromo isomer. The workflow includes the condensation to form the lactam intermediate followed by chlorination, with specific purification steps to ensure isomeric purity >98%.

Scientific Foundation & Retrosynthesis[1]

Retrosynthetic Analysis

The target molecule is accessed via the chlorination of its lactam precursor, 6-bromo-2-methylquinoxalin-3(4H)-one .[1] This intermediate is formed by the condensation of 4-bromo-1,2-diaminobenzene with ethyl pyruvate .[1]

The core challenge is Regioselectivity .[1] The condensation can theoretically yield two isomers:

  • 6-Bromo isomer (Target): Formed if the para-amino group (relative to Br) acts as the amide nitrogen (N1).[1]

  • 7-Bromo isomer (Impurity): Formed if the meta-amino group (relative to Br) acts as the amide nitrogen (N1).[1]

Mechanism of Regioselectivity (The Matching Principle)

The regiochemical outcome is governed by the electronic differentiation of the starting diamine and the dicarbonyl electrophile.

  • Nucleophile Differentiation: In 4-bromo-1,2-diaminobenzene, the bromine atom exerts an electron-withdrawing inductive effect (-I) and a resonance donating effect (+R).[1] However, in nucleophilic aromatic substitution contexts, the inductive withdrawal typically dominates, deactivating the para position more than the meta position. Therefore:

    • NH₂ (meta to Br): More nucleophilic.[1]

    • NH₂ (para to Br): Less nucleophilic.[1]

  • Electrophile Differentiation (Ethyl Pyruvate):

    • Ketone Carbon (C2): More electrophilic (sterically accessible, no resonance stabilization from O-Et).

    • Ester Carbon (C1): Less electrophilic.[1]

The "Matching" Outcome: The reaction proceeds under kinetic control where the most nucleophilic amine attacks the most electrophilic carbonyl .

  • Step A: The meta-NH₂ attacks the Ketone (C2).[1]

  • Step B: The para-NH₂ attacks the Ester (C1), forming the amide bond.[1]

  • Result: The para-NH₂ becomes N1 (the amide nitrogen).[1] Since N1 is para to the bromine, the bromine ends up at position 6.

Pathway Visualization[1]

G Diamine 4-Bromo-1,2-diaminobenzene (Nucleophile) Intermediate Schiff Base Intermediate (C2-N4 Bond Formed) Diamine->Intermediate Meta-NH2 attacks Ketone (Fast) ImpurityLactam 7-Bromo-2-methylquinoxalin-3-ol (Minor Isomer) Diamine->ImpurityLactam Mismatch Pathway (Slow) Pyruvate Ethyl Pyruvate (Electrophile) Pyruvate->Intermediate TargetLactam 6-Bromo-2-methylquinoxalin-3-ol (Major Isomer) Intermediate->TargetLactam Para-NH2 attacks Ester (Cyclization) FinalProduct 6-Bromo-3-chloro-2-methylquinoxaline TargetLactam->FinalProduct POCl3, 100°C (Chlorination)

Caption: Mechanistic pathway illustrating the kinetic preference for the 6-bromo isomer based on nucleophile-electrophile pairing.

Experimental Protocols

Phase 1: Regioselective Condensation

Objective: Synthesis of 6-bromo-2-methylquinoxalin-3(4H)-one.

Reagents
  • 4-Bromo-1,2-diaminobenzene (1.0 equiv)[1]

  • Ethyl pyruvate (1.2 equiv)

  • Ethanol (Absolute, 10 V)

  • Acetic acid (Catalytic, optional, but neutral EtOH is preferred for kinetic control)

Protocol
  • Setup: Charge a round-bottom flask with 4-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) and absolute ethanol (100 mL). Stir to dissolve.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add ethyl pyruvate (7.1 mL, 64.2 mmol) dropwise over 20 minutes. Rationale: Low temperature during addition favors the kinetic control required for regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup (Critical for Purity):

    • Cool the reaction mixture slowly to room temperature, then to 0 °C. The product typically precipitates as a solid.

    • Filter the solid.[1]

    • Purification: The crude solid is often a mixture enriched in the 6-bromo isomer (>90:10).[1] Recrystallize from hot ethanol or methanol.[1] The 6-bromo isomer is generally less soluble and crystallizes first.[1]

    • Wash the filter cake with cold ethanol (2 x 10 mL).

    • Dry under vacuum at 50 °C.[1]

Yield Target: 75–85% Appearance: Off-white to pale yellow solid.[1] QC Check: 1H NMR should show >95% isomeric purity. Look for the H-5 proton doublet (approx 7.8 ppm) vs the H-8 proton doublet of the minor isomer.[1]

Phase 2: Chlorination (Deoxychlorination)

Objective: Conversion to 6-Bromo-3-chloro-2-methylquinoxaline.[1]

Reagents
  • 6-Bromo-2-methylquinoxalin-3-ol (Intermediate from Phase 1)[1]

  • Phosphorus Oxychloride (POCl₃) (5.0 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

Protocol
  • Safety Note: POCl₃ is highly corrosive and reacts violently with water.[1] Perform all operations in a fume hood.

  • Setup: Place the dried lactam intermediate (5.0 g, 20.9 mmol) into a dry round-bottom flask.

  • Reagent Addition: Add POCl₃ (10 mL, ~100 mmol) carefully. Add 2 drops of DMF as a catalyst (Vilsmeier-Haack type activation).[1]

  • Reaction: Heat the mixture to 100 °C (reflux) for 2–3 hours. The suspension should become a clear solution as the starting material is consumed.[1]

  • Quenching (Exothermic):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (trap the vapors in a caustic scrubber).

    • Pour the oily residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C.

    • Neutralize the aqueous suspension with saturated NaHCO₃ solution or 10% NaOH until pH ~8.[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1) to remove trace tars.[1]

Yield Target: 85–95% Appearance: White to pale yellow crystalline solid.[1]

Analytical Data & Characterization

Expected NMR Profile (6-Bromo Isomer)

Distinguishing the 6-bromo from the 7-bromo isomer is critical.[1]

NucleusPositionMultiplicityShift (ppm)Coupling (Hz)Interpretation
1H H-5 Doublet (d)~8.15J = 2.0Diagnostic: meta-coupling to H-7. Isolated proton between N4 and Br.[1]
1H H-8 Doublet (d)~7.90J = 8.8ortho-coupling to H-7.[1] Adjacent to N1.
1H H-7 Doublet of Doublets (dd)~7.75J = 8.8, 2.0Coupled to H-8 (ortho) and H-5 (meta).
1H CH₃ Singlet (s)~2.80-C2-Methyl group.[1]

Note: In the 7-bromo isomer, the isolated proton (H-8) would appear as a doublet at ~8.3 ppm (deshielded by adjacent N1), while H-5 and H-6 would show ortho coupling.

Mass Spectrometry[1][2][3]
  • Formula: C₉H₆BrClN₂[1]

  • Molecular Weight: 257.51 g/mol [1]

  • MS (ESI+): m/z 257/259 (Br isotope pattern) and 259/261 (Cl isotope pattern). Look for the characteristic cluster [M]+, [M+2]+, [M+4]+ due to Br/Cl combination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Regioselectivity (<80:20) High temperature during addition; Acidic impurities.[1]Cool addition to 0°C. Ensure Ethanol is neutral.[1] Do not use acetic acid unless necessary for solubility.[1]
Low Yield in Step 1 Incomplete precipitation.[1][2]Concentrate the mother liquor to half volume and cool again to harvest a second crop (check purity of crop 2 carefully).
Incomplete Chlorination Wet starting material; Old POCl₃.[1]Dry the lactam thoroughly (water reacts with POCl₃). Use fresh/distilled POCl₃.[1]
Black Tar in Step 2 Overheating or lack of stirring during quench.[1][2]Remove excess POCl₃ before quenching.[1] Quench slowly on ice.

References

  • General Quinoxaline Synthesis & Regioselectivity

    • Cheeseman, G. W. H. "Quinoxalines and related compounds. Part VI. Substitution of 2-chloroquinoxaline and 2-chloro-3-methylquinoxaline."[1] Journal of the Chemical Society, 1962 , 1170–1176. Link

  • Lawson's Rule Application

    • Lawson, W., et al. "The condensation of o-diamines with alpha-keto esters."[1] Journal of the Chemical Society, 1924 , 125, 626-633.

  • Modern Regioselective Protocols

    • Rajesh, K., et al. "Regioselective synthesis and biological evaluation of novel bis(2-chloroquinolines)." Research on Chemical Intermediates, 2012 , 38, 4259–4267. Link

  • Characterization Data Support

    • PubChem Compound Summary for CID 53217010 (Related 6-bromo-2-chloro-3-methyl analogs).[1] Link

Sources

Application

The Strategic Utility of 6-Bromo-3-chloro-2-methylquinoxaline in Modern Medicinal Chemistry: Application Notes and Protocols

The quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among the diverse array of quinoxaline building...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among the diverse array of quinoxaline building blocks, 6-Bromo-3-chloro-2-methylquinoxaline stands out as a particularly versatile and strategically valuable scaffold for the synthesis of novel therapeutic agents. Its unique trifunctional nature—a reactive 3-chloro position, a versatile 6-bromo site, and a modulating 2-methyl group—offers a powerful platform for generating libraries of drug-like molecules with tunable physicochemical and pharmacological properties.

This comprehensive guide provides an in-depth exploration of the application of 6-Bromo-3-chloro-2-methylquinoxaline in medicinal chemistry. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present data on the biological activities of its derivatives, with a focus on their potential as kinase inhibitors and anticancer agents.

The Rationale: Why 6-Bromo-3-chloro-2-methylquinoxaline?

The strategic advantage of this scaffold lies in the differential reactivity of its halogenated positions. The 3-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of amine, alcohol, and thiol-containing fragments.[2][3] This position is often crucial for establishing key interactions with biological targets. The 6-bromo position, on the other hand, is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This enables the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which can be used to modulate properties like solubility, cell permeability, and target selectivity. The 2-methyl group, while seemingly simple, can play a significant role in influencing the conformation of appended groups and can provide beneficial steric interactions within a target's binding site.

This orthogonal reactivity allows for a systematic and modular approach to drug design, enabling the exploration of structure-activity relationships (SAR) in a highly controlled manner.

Synthetic Accessibility of the Scaffold

The 6-Bromo-3-chloro-2-methylquinoxaline scaffold can be reliably synthesized in a two-step process starting from commercially available 4-bromo-1,2-phenylenediamine.

Protocol 1: Synthesis of 6-Bromo-2-methyl-2,3-dihydroquinoxalin-3-one

This initial step involves the condensation of the diamine with pyruvic acid.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a stirred solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 6-Bromo-2-methyl-2,3-dihydroquinoxalin-3-one.

Protocol 2: Chlorination to Yield 6-Bromo-3-chloro-2-methylquinoxaline

The second step is a chlorination reaction using phosphorus oxychloride.

Materials:

  • 6-Bromo-2-methyl-2,3-dihydroquinoxalin-3-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a fume hood, carefully add 6-Bromo-2-methyl-2,3-dihydroquinoxalin-3-one (1.0 eq) to an excess of phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to yield 6-Bromo-3-chloro-2-methylquinoxaline.

Derivatization Strategies and Protocols

The true utility of the 6-Bromo-3-chloro-2-methylquinoxaline scaffold is realized through its selective functionalization. The following protocols provide a roadmap for accessing a diverse range of derivatives.

A. Nucleophilic Aromatic Substitution at the 3-Position

The 3-chloro group is the more reactive site for nucleophilic substitution. This allows for the selective introduction of various nucleophiles.

This protocol describes the reaction with a primary or secondary amine.

Materials:

  • 6-Bromo-3-chloro-2-methylquinoxaline

  • Desired primary or secondary amine (1.1 eq)

  • Ethanol or isopropanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • Dissolve 6-Bromo-3-chloro-2-methylquinoxaline (1.0 eq) and the desired amine (1.1 eq) in ethanol or isopropanol.

  • If the amine is used as a salt, add a suitable base like TEA or DIPEA (1.2 eq).

  • Heat the reaction mixture to reflux for 2-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • The product will often precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

B. Palladium-Catalyzed Cross-Coupling at the 6-Position

The 6-bromo position is ideal for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions. These reactions are typically performed after the functionalization of the 3-position.

This protocol is for the coupling of a 3-substituted-6-bromo-2-methylquinoxaline with a boronic acid or ester.[4]

Materials:

  • 3-Substituted-6-bromo-2-methylquinoxaline

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To an oven-dried reaction vessel, add the 3-substituted-6-bromo-2-methylquinoxaline (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Applications and Data

Derivatives of the closely related 6-bromo-2,3-disubstituted quinoxaline scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[2] The following data, adapted from studies on these analogs, illustrate the therapeutic potential of this compound class.

Anticancer Activity

The cytotoxic activity of several 6-bromo-quinoxaline derivatives was evaluated against a panel of human cancer cell lines.

Compound IDR (at position 3)Cancer Cell LineIC50 (µM)Reference
A -NH-C6H4-4-CF3MCF-7 (Breast)3.2[2]
B -NH-C6H4-4-OCH3HCT-116 (Colon)5.1[2]
C MorpholinoHepG2 (Liver)7.8[2]
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8[2]

Note: The data presented is for derivatives of a closely related 6-bromo-2-chloro-3-substituted-aminoquinoxaline scaffold.

Structure-Activity Relationship (SAR) Insights

From the available data on related quinoxaline derivatives, several SAR trends can be inferred:

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for anticancer activity. Aromatic amines, particularly those with electron-withdrawing groups like trifluoromethyl, have shown promising potency.

  • The 6-bromo group: While the primary role of the 6-bromo group is as a synthetic handle, its presence can also contribute to binding affinity through halogen bonding and can influence the overall electronic properties of the molecule.

  • The 2-methyl group: The methyl group can provide favorable steric interactions and may influence the orientation of the substituent at the 3-position within the target's binding site.

Visualizing Synthetic and Biological Pathways

Synthetic Pathway Diagram

Synthetic_Pathway 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Scaffold_Intermediate 6-Bromo-2-methyl-2,3-dihydroquinoxalin-3-one 4-bromo-1,2-phenylenediamine->Scaffold_Intermediate Pyruvic Acid, EtOH, H+ 6-Bromo-3-chloro-2-methylquinoxaline 6-Bromo-3-chloro-2-methylquinoxaline Scaffold_Intermediate->6-Bromo-3-chloro-2-methylquinoxaline POCl3, DMF 3-Amino-Derivative 3-Amino-6-bromo-2-methylquinoxaline 6-Bromo-3-chloro-2-methylquinoxaline->3-Amino-Derivative R-NH2, EtOH, Reflux Final_Product 3-Amino-6-aryl-2-methylquinoxaline 3-Amino-Derivative->Final_Product Ar-B(OH)2, Pd(0), Base Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Quinoxaline_Inhibitor Quinoxaline Derivative Quinoxaline_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Simplified RTK signaling pathway inhibited by a quinoxaline derivative.

Conclusion

6-Bromo-3-chloro-2-methylquinoxaline is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its differentiated reactivity allows for a modular and systematic approach to library synthesis and SAR exploration. The protocols and data presented herein provide a solid foundation for researchers to leverage this powerful building block in their drug discovery programs. The promising anticancer and antimicrobial activities of its derivatives underscore the significant potential of this quinoxaline scaffold in modern medicinal chemistry.

References

  • Quinoxaline derivatives constitute an important class of heterocycles in drug discovery. They are clinically effective as antibacterial, antifungal, anti-inflammatory, anticancer, anti-tubercular and antineoplastic agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis process for 6-bromo-3-Chlorophenylmethyl-2-methoxy-quinoline. Google Patents.
  • Palladium catalyzed couplings. Lumen Learning. Available at: [Link]

  • Nucleophilic Substitution in 6-Chloro-2-(2-cyanophenoxy)quinoxalines and Antibacterial Activity of Phenoxychloroquinoxaline Derivatives. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2. Der Pharma Chemica. Available at: [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. TSI Journals. Available at: [Link]

  • Nucleophilic Substitution Reactions. King Saud University. Available at: [Link]

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

  • Nucleophilic Substitution Reactions Overview. KPU Pressbooks. Available at: [Link]

  • 6-Bromo-2-chloro-3-methylquinoxaline 250mg. Dana Bioscience. Available at: [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. MDPI. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Method

functionalization of C-3 position in 6-Bromo-3-chloro-2-methylquinoxaline

Application Note: Selective Functionalization of C-3 Position in 6-Bromo-3-chloro-2-methylquinoxaline Executive Summary 6-Bromo-3-chloro-2-methylquinoxaline is a high-value heterocyclic scaffold in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Functionalization of C-3 Position in 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., AMPA receptor antagonists, tyrosine kinase inhibitors). Its structural utility lies in its orthogonal reactivity profile : it possesses two distinct halogen handles—an "activated" imidoyl chloride at the C-3 position and a standard aryl bromide at the C-6 position.

This application note provides a definitive guide to selectively functionalizing the C-3 position while preserving the C-6 bromide for subsequent elaboration. We define two primary workflows: Nucleophilic Aromatic Substitution (


)  for heteroatom insertion (C-N, C-O, C-S) and Chemoselective Suzuki-Miyaura Coupling  for carbon-carbon bond formation.

Reactivity Profile & Chemoselectivity Analysis

The chemoselectivity relies on the electronic disparity between the pyrazine and benzene rings of the quinoxaline core.

  • C-3 Position (Chloro): Located on the electron-deficient pyrazine ring, adjacent to a nitrogen atom (

    
     bond). This mimics an imidoyl chloride, rendering it highly electrophilic and susceptible to 
    
    
    
    under mild conditions. In Pd-catalyzed reactions, the electron-deficiency activates the C-Cl bond, often making it more reactive than a standard aryl bromide, contrary to general trends (
    
    
    ).
  • C-6 Position (Bromo): Located on the benzene ring.[1] It behaves as a typical aryl bromide. It is inert to

    
     conditions but is a standard electrophile for Pd-catalyzed oxidative addition.
    

Strategic Implication: To functionalize C-3 selectively, one must exploit the electronic activation of the pyrazine ring.

Visualizing the Reactivity Logic

ReactivityLogic Scaffold 6-Bromo-3-chloro- 2-methylquinoxaline C3_Site C-3 Position (Imidoyl Chloride) Scaffold->C3_Site High Electrophilicity C6_Site C-6 Position (Aryl Bromide) Scaffold->C6_Site Moderate Electrophilicity SNAr Pathway A: SNAr (Nucleophilic Substitution) C3_Site->SNAr Amines, Thiols, Alkoxides (High Selectivity) Suzuki Pathway B: Suzuki Coupling (Pd-Catalyzed) C3_Site->Suzuki Boronic Acids (Kinetic Preference) C6_Site->Suzuki Competes if Conditions/Ligand Unoptimized Product_A C-3 Functionalized (C-6 Br Intact) SNAr->Product_A Product_B C-3 Arylated (C-6 Br Intact) Suzuki->Product_B

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity of C-3 and C-6 positions.

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Target: Formation of C-N, C-O, or C-S bonds at C-3. Selectivity: >99:1 (C-3 vs C-6). The C-6 Br is inert to these conditions.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-3 position, forming a Meisenheimer-like anionic intermediate stabilized by the pyrazine nitrogens, followed by the expulsion of the chloride ion.

Experimental Procedure (General)

Reagents:

  • Substrate: 6-Bromo-3-chloro-2-methylquinoxaline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv), Thiol (1.2 equiv), or Alcohol (1.5 equiv).[2]

  • Base:

    
     or 
    
    
    
    (2.0 equiv) for amines/thiols;
    
    
    (1.5 equiv) for alcohols.[2]
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ).[2]
    

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-3-chloro-2-methylquinoxaline (1.0 mmol, 257 mg) in anhydrous DMF (5 mL).

  • Nucleophile Addition:

    • For Amines/Thiols: Add the base (

      
      , 276 mg, 2.0 mmol) followed by the amine/thiol (1.2 mmol).[2]
      
    • For Alcohols: Pre-form the alkoxide by treating the alcohol (1.5 mmol) with NaH (60% dispersion, 1.5 mmol) in DMF at 0°C for 15 min, then add the quinoxaline solution dropwise.

  • Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material (

    
    ) should disappear, and a more polar spot (product) should appear.[2]
    
    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at Room Temperature (RT).[2]

  • Workup: Cool to RT. Pour the mixture into ice-water (30 mL).

    • If solid precipitates:[2] Filter, wash with water, and dry.[3][4][5]

    • If oil forms: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

Table 1: Representative


 Conditions 
EntryNucleophile ClassReagentConditionsYield (%)Note
1Cyclic AmineMorpholineDMF,

, RT, 2h
92%Rapid, clean conversion.
2Primary AmineBenzylamineDMF,

, 60°C, 4h
85%Requires mild heat.
3ThiolThiophenolDMF,

, RT, 1h
88%Odor control required.
4AlcoholPhenolDMF,

, 80°C, 6h
78%Requires higher temp.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Formation of C-C bonds (Aryl/Heteroaryl) at C-3. Selectivity Challenge: Both C-3 Cl and C-6 Br are susceptible to oxidative addition. Solution: Literature indicates that for 2-chloro-quinoxalines, the C-Cl bond is kinetically favored over the aryl bromide due to the activation by the pyrazine ring, provided mild catalysts are used [1, 2].

Experimental Procedure

Reagents:

  • Substrate: 6-Bromo-3-chloro-2-methylquinoxaline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[2]

  • Catalyst:

    
     (5 mol%) — Avoid highly active ligands like SPhos/XPhos which might activate C-6 Br indiscriminately.[2]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[2]
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).[2]

Step-by-Step Protocol:

  • Degassing: In a Schlenk tube, combine the quinoxaline substrate (1.0 mmol), arylboronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent Addition: Add DME (8 mL) and

    
     solution (2 mL).
    
  • Deoxygenation: Sparge the mixture with Argon gas for 5–10 minutes (Critical to prevent homocoupling and catalyst deactivation).

  • Reaction: Seal the tube and heat to 80°C for 6–12 hours.

    • Checkpoint: Monitor closely by HPLC/TLC.[3] Stop the reaction immediately upon consumption of the starting material to prevent the second coupling at C-6.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3][6]
    
  • Purification: Flash chromatography. The mono-coupled product (C-3) usually elutes before the di-coupled byproduct.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis Product (3-OH) Wet solvents or excess hydroxide.Use anhydrous DMF/DME. Ensure base is dry (for

).[2]
Loss of C-6 Bromine Over-reaction in Suzuki coupling.Reduce temperature to 60°C. Reduce catalyst loading to 2-3 mol%. Reduce reaction time.
Low Reactivity (

)
Steric hindrance of nucleophile.[2]Switch to DMSO solvent and increase temp to 100°C. Use microwave irradiation (120°C, 20 min).
Regioselectivity Mixture (Pd) Catalyst too active.[2]Use

or

.[2][7] Avoid Buchwald precatalysts (e.g., XPhos Pd G3) which activate aryl bromides aggressively.[2]

References

  • Selectivity in Quinoxaline Couplings: Lynch, M. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organic & Biomolecular Chemistry, 2017. Link

  • General

    
     on Quinoxalines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline." Link
    
  • Synthesis of Precursor: Uçar, S. et al. "Bromination of quinoxaline with NBS." Tetrahedron, 2017. Link

  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling."[8][3][9][10][11][12][13] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-3-chloro-2-methylquinoxaline

Case ID: #QX-BR-CL-006 Status: Active Subject: Troubleshooting Purification, Regioisomer Separation, and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The purif...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #QX-BR-CL-006 Status: Active Subject: Troubleshooting Purification, Regioisomer Separation, and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 6-Bromo-3-chloro-2-methylquinoxaline (and its regioisomer) is a critical bottleneck in the synthesis of kinase inhibitors and bioactive heterocycles. The primary challenges stem from the non-regioselective condensation of 4-bromo-1,2-diaminobenzene with pyruvate derivatives, leading to a mixture of 6-bromo and 7-bromo isomers. Furthermore, the C3-chloro substituent is labile, making the compound susceptible to hydrolysis during workup.

This guide provides a self-validating purification workflow, focusing on regioisomer separation and hydrolytic stability .

Module 1: The Regioisomer Challenge

The Core Problem

The synthesis typically proceeds via the condensation of 4-bromo-1,2-diaminobenzene with ethyl pyruvate, followed by chlorination with phosphorus oxychloride (


). This route invariably produces a mixture of two isomers:
  • Target: 6-Bromo-3-chloro-2-methylquinoxaline

  • Impurity: 7-Bromo-3-chloro-2-methylquinoxaline

These isomers possess nearly identical polarities, making separation difficult.[1]

Diagnostic: Identifying Your Mixture

Before attempting purification, confirm the ratio of isomers using


-NMR.
  • 6-Bromo isomer: Look for the doublet (d) of the C5 proton (ortho to Br, meta to N) appearing slightly downfield due to the inductive effect of the adjacent nitrogen and bromine positioning.

  • 7-Bromo isomer: The splitting pattern will be similar, but chemical shifts often differ by 0.02–0.05 ppm in

    
    .
    
Protocol: High-Resolution Flash Chromatography

Standard recrystallization is often ineffective for separating these specific regioisomers due to their ability to form solid solutions. Flash chromatography is the preferred method.

Stationary Phase: Silica Gel (230–400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (Gradient)

StepSolvent Ratio (Hex:EtOAc)Volume (CV)Objective
1 100:02Column Equilibration
2 98:23Elute non-polar impurities
3 95:5 to 90:1010Critical Separation Zone
4 80:203Flush remaining polar byproducts

Technical Insight: The 6-bromo and 7-bromo isomers often elute within the 5–10% EtOAc window. A shallow gradient (0.5% increase per CV) is required.

  • Tip: If separation is poor, switch the solvent system to Toluene/Acetone (98:2) . The

    
    -
    
    
    
    interactions between toluene and the quinoxaline core can amplify subtle electronic differences between the isomers.

Module 2: The Hydrolysis Hazard (Stability)

The "Ghost" Peak Issue

Users often report the appearance of a broad peak at ~10–12 ppm in NMR or a broad stretch at 3400


 in IR after column chromatography.
  • Cause: Hydrolysis of the C3-Cl bond back to the amide/hydroxy tautomer (6-bromo-2-methylquinoxalin-3-ol).

  • Trigger: Acidic silica gel or moisture in the eluent.

Preventative Workflow

To prevent reversion to the hydroxy-intermediate:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes acidic sites that catalyze hydrolysis.

  • Dry Solvents: Ensure Ethyl Acetate is technical grade or higher; avoid "wet" recovered solvents.

  • Fast Elution: Do not leave the compound on the column overnight.

Module 3: Removing Phosphorus Impurities

Symptom: The "Sticky Oil"

Post-


 reaction, the crude material often presents as a dark, viscous oil that refuses to crystallize. This is due to trapped polyphosphoric acid residues.
Decontamination Protocol

Do not perform a direct aqueous extraction immediately.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (

    
    ) mixture. The basic pH (adjust to pH 8–9) breaks down phosphorous complexes.
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Filtration (The Silica Plug):

    • Dissolve the dark oil in minimal DCM.

    • Pass through a short pad of silica gel (2 cm height).

    • Wash with 10% EtOAc/Hexane.

    • Result: The black tar (phosphorous polymers) stays on top; the yellow quinoxaline passes through.

Visual Troubleshooting Guide

Workflow: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Post-POCl3) Quench Quench: Ice/NH4OH (pH 9) Extract DCM Start->Quench TLC TLC Analysis (10% EtOAc/Hex) Quench->TLC Decision Are Regioisomers Separated? TLC->Decision PathA Yes (Rf Δ > 0.1) Decision->PathA Distinct Spots PathB No (Spot Overlap) Decision->PathB Co-elution MethodA Standard Flash Column (Hex/EtOAc) PathA->MethodA MethodB 1. Recrystallize (MeOH) 2. Toluene/Acetone Column PathB->MethodB Final Pure 6-Bromo-3-chloro-2-methylquinoxaline MethodA->Final MethodB->Final

Caption: Logical flow for selecting the appropriate purification method based on TLC separation efficiency.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to separate the 6-bromo and 7-bromo isomers?

  • Answer: Generally, no. Because the bromine atom and the quinoxaline core are similar in size and shape across the two isomers, they tend to co-crystallize. However, if one isomer is significantly dominant (>80%), recrystallization from Ethanol/Water (9:1) can enrich the major isomer. For 50:50 mixtures, chromatography is mandatory [1].

Q2: Why does my product turn yellow/brown upon storage?

  • Answer: Halo-quinoxalines are photosensitive. The C-Br and C-Cl bonds can undergo homolytic cleavage under UV light, leading to radical degradation.

    • Action: Store the purified solid in amber vials under Argon at -20°C.

Q3: The


 reaction turned into a solid mass. How do I get it out? 
  • Answer: This indicates the reaction was run too concentrated or insufficient

    
     was used (it acts as both reagent and solvent).
    
    • Fix: Carefully add anhydrous acetonitrile to the reaction flask (if still under

      
      ) to dissolve the mass before quenching. Do not add water directly to the flask.
      

Q4: Can I use HPLC for purification?

  • Answer: Yes, for small scales (<100 mg). Use a C18 column with an Acetonitrile/Water gradient (with 0.1% Formic Acid). Note that the acidic mobile phase may cause slow hydrolysis; process fractions immediately by lyophilization or extraction.

References

  • Regioisomer Separation Strategies: Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021).[1][2][3] ResearchGate. Link

  • Quinoxaline Synthesis & Properties: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. (2015).[4][5] MDPI. Link

  • Compound Data: 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9).[6] BLD Pharm.[6] Link

  • General Halogenated Quinoxaline Handling: 6-Bromo-2-chloroquinoxaline Compound Summary. PubChem.[3][4][7] Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-chloro-2-methylquinoxaline

Welcome to the Technical Support Center. This guide is engineered specifically for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks in the synthesis of halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks in the synthesis of halogenated quinoxalines.

The synthetic route for 6-bromo-3-chloro-2-methylquinoxaline relies on a two-step sequence: the condensation of 4-bromo-1,2-diaminobenzene with ethyl pyruvate[1], followed by dehydrative chlorination using phosphorus oxychloride (POCl₃)[2]. Below, we dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yield, reproducible results.

Expertise Insight: The Regiochemistry Paradox

A common point of failure in this workflow is a fundamental misunderstanding of the regiochemistry during the condensation step. 4-Bromo-1,2-diaminobenzene possesses two distinct amines. The amine para to the bromine atom is more nucleophilic due to the +M (mesomeric) resonance effect of the halogen, which outweighs its -I (inductive) effect at that specific position[3].

When reacted with ethyl pyruvate, this highly nucleophilic para-amine preferentially attacks the highly electrophilic ketone carbonyl, while the less nucleophilic meta-amine attacks the ester. Under strict kinetic control , this yields 7-bromo-3-methylquinoxalin-2(1H)-one .

Many researchers mistakenly discard this intermediate, believing they need a "6-bromo" precursor. However, upon chlorination of the C2-carbonyl to a C2-chloride, IUPAC nomenclature rules dictate renumbering the ring to achieve the lowest possible locant set (the set 2,3,6 is mathematically lower than 2,3,7). Thus, the chlorination of the 7-bromo intermediate correctly yields the target 6-bromo-3-chloro-2-methylquinoxaline . Enforcing kinetic control in Step 1 is therefore the paramount objective.

Workflow A 4-Bromo-1,2-diaminobenzene + Ethyl Pyruvate B 7-Bromo-3-methyl- quinoxalin-2(1H)-one (Kinetic Product) A->B Ethanol, 0 °C to RT Kinetic Control C 6-Bromo-3-chloro- 2-methylquinoxaline (Target Product) B->C POCl3 + cat. DMF 80 °C, 2h

Synthetic workflow for 6-Bromo-3-chloro-2-methylquinoxaline under kinetic control.

Troubleshooting & FAQs

Q1: My condensation step yields a 1:1 mixture of isomers. How do I maximize the yield of the correct kinetic precursor? A: Isomerization occurs when the reaction shifts from kinetic to thermodynamic control. To prevent this, avoid acidic solvents (like acetic acid) and prolonged reflux. Run the reaction in absolute ethanol, starting at 0 °C and slowly warming to room temperature. This preserves the kinetic preference of the para-amine attacking the ketone, enriching the 7-bromo-3-methylquinoxalin-2(1H)-one intermediate to >85% regioselectivity.

Q2: The chlorination step with POCl₃ is low-yielding and produces a black, tarry residue. How can I clean up this reaction? A: POCl₃ alone is a relatively slow chlorinating agent, often requiring harsh reflux conditions (100–105 °C) that lead to the thermal degradation of brominated quinoxalinones[2]. The solution is to add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly activates the tautomeric hydroxyl group of the quinoxalinone, allowing the chlorination to proceed to completion at a much milder 80 °C, virtually eliminating tar formation.

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier Activation Activated Activated Substrate Complex Vilsmeier->Activated + Quinoxalinone Product Chloroquinoxaline Product Activated->Product Chloride Attack (-PO2Cl2-)

Catalytic activation of POCl3 via Vilsmeier-Haack intermediate for efficient chlorination.

Q3: During the workup of the chlorination step, my product reverts back to the quinoxalinone starting material. What is going wrong? A: You are likely experiencing acid-catalyzed hydrolysis during the quench. Quenching excess POCl₃ directly into water generates massive amounts of HCl and heat. If the local pH drops too low while the mixture is hot, the newly formed chloroquinoxaline will hydrolyze back to the quinoxalinone. Self-Validating Solution: Always remove excess POCl₃ via vacuum distillation before the quench. Then, dissolve the crude residue in an inert solvent (like dichloromethane) and quench dropwise into an ice-cold, vigorously stirred saturated solution of sodium bicarbonate (NaHCO₃). This keeps the aqueous layer mildly basic, safely neutralizing the phosphoryl chlorides without hydrolyzing your product.

Quantitative Data: Impact of Catalytic Activation on Chlorination
ParameterStandard Condition (POCl₃ alone)Optimized Condition (POCl₃ + DMF)Impact on Workflow
Reaction Temperature 100–105 °C (Reflux)80 °CReduces thermal degradation of brominated ring
Reaction Time 4–6 hours1–2 hoursMinimizes tar and byproduct formation
Reagent Equivalents 10–20 eq POCl₃5–8 eq POCl₃ + 0.1 eq DMFImproves atom economy and safety during quench
Average Isolated Yield 55–65%85–92%+25% to +30% overall yield improvement
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one (Kinetic Control)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Dissolution: Dissolve 4-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) in absolute ethanol (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Place ethyl pyruvate (6.83 g, 58.8 mmol, 1.1 eq) in the addition funnel. Add it dropwise over 30 minutes to maintain the internal temperature strictly below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality Check: Do not heat. Heating transitions the system to thermodynamic control, ruining regioselectivity.

  • Isolation: The product will self-validate by precipitating as a dense yellow/orange solid. Filter the solid via a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold ethanol (2 x 30 mL) to remove any unreacted starting material and trace amounts of the minor thermodynamic isomer. Dry under vacuum to afford the intermediate.

Step 2: Synthesis of 6-Bromo-3-chloro-2-methylquinoxaline (Vilsmeier-Haack Activated)
  • Setup: In a thoroughly dried 250 mL round-bottom flask flushed with argon, suspend the 7-bromo-3-methylquinoxalin-2(1H)-one (10.0 g, 41.8 mmol) in POCl₃ (30 mL, ~8 eq)[2].

  • Activation: Add N,N-Dimethylformamide (DMF) (0.3 mL, ~0.1 eq) dropwise. Caution: A mild exotherm and gas evolution may occur as the Vilsmeier-Haack complex forms.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The opaque suspension will become a clear, dark solution upon completion.

  • Concentration: Cool the reaction to room temperature. Remove the excess POCl₃ by distillation under reduced pressure (using a rotary evaporator with a high-vacuum pump and secondary cold trap).

  • Quench: Dissolve the resulting thick oil in dichloromethane (100 mL). Slowly pour the organic solution into a vigorously stirred beaker containing crushed ice (200 g) and saturated aqueous NaHCO₃ (150 mL). Validation Check: Use pH paper to ensure the aqueous layer remains >pH 7.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via a short-path silica plug (if baseline impurities are present) to yield the final 6-bromo-3-chloro-2-methylquinoxaline as a crystalline solid.

References
  • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers Source: BenchChem URL: 2

  • Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: 1

  • Title: 2-Hydroxyquinoxaline | High-Purity Research Chemical Source: BenchChem URL: 3

Sources

Troubleshooting

troubleshooting low yields in quinoxaline condensation reactions

Welcome to the Quinoxaline Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields during the condensation of o-phenylene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields during the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Below, you will find a diagnostic workflow, causality-driven FAQs, comparative data, and a self-validating experimental protocol to optimize your synthesis.

Diagnostic Workflow

G Start Low Quinoxaline Yield CheckPurity Assess Reagent Purity Start->CheckPurity Purify Purify via Recrystallization CheckPurity->Purify Impure CheckCond Evaluate Reaction Conditions CheckPurity->CheckCond Pure Harsh Harsh Acids / High Temp? CheckCond->Harsh Degradation Reagent Degradation: Switch to Mild Catalyst Harsh->Degradation Yes Mild Incomplete Conversion? Harsh->Mild No Optimize Use Phenol/PFPAT Catalysts Mild->Optimize Yes

Troubleshooting workflow for diagnosing and resolving low quinoxaline synthesis yields.

Frequently Asked Questions & Troubleshooting

Q1: My classical condensation reaction (using glacial acetic acid at reflux) is stalling at 30-40% yield, and the reaction mixture turns dark. What is happening? Causality & Solution: The classical method relies on strong acids and high temperatures, which frequently leads to the oxidative degradation of the starting materials[1]. o-Phenylenediamines are highly electron-rich and extremely susceptible to oxidation. Under harsh thermal and acidic conditions, they form tarry, polymeric side products that consume your reagents and trap the desired quinoxaline. Actionable Fix: Abandon strong mineral or glacial acids. Switch to a milder, room-temperature catalytic system. If your reaction mixture remains light yellow or orange rather than turning black, you have successfully bypassed the degradation pathway.

Q2: I switched to mild conditions at room temperature, but the reaction does not go to completion. How can I drive the condensation forward? Causality & Solution: Incomplete conversion under mild conditions stems from insufficient electrophilic activation of the 1,2-dicarbonyl compound. If you use a strong acid, you risk protonating the primary amines of the o-phenylenediamine, converting them into non-nucleophilic ammonium salts and halting the reaction. Actionable Fix: Use a specialized hydrogen-bond donor or a mild Lewis acid. Catalysts like phenol[2] or pentafluorophenylammonium triflate (PFPAT)[3] coordinate to the oxygen atoms of the dicarbonyl, increasing the electrophilicity of the carbonyl carbon without protonating the diamine. This maintains the delicate nucleophile-electrophile balance required for the initial attack.

Q3: How critical is the purity of my starting materials for this specific condensation? Causality & Solution: It is absolute. Trace impurities in the o-phenylenediamine can initiate auto-oxidation cascades that drastically reduce yield[1]. Always use freshly purified diamines (via sublimation or recrystallization from an ethanol/water mixture) and store them under an inert argon atmosphere prior to use.

Comparative Data: Catalyst Optimization

To maximize your yields, it is highly recommended to transition away from classical harsh conditions toward modern, high-efficiency green catalysts. The table below summarizes the quantitative advantages of alternative catalytic systems[2][3][4].

Catalyst / ReagentSolvent SystemTemperatureReaction TimeTypical Yield (%)
Glacial Acetic Acid (Classical)Acetic AcidReflux2–4 hours34–85%
Bentonite Clay K-10 EthanolRoom Temp20 minutes92%
PFPAT WaterRoom Temp< 30 minutes> 90%
Phenol (20 mol%) EtOH / H₂O (7:3)Room Temp2 minutes98%

Self-Validating Experimental Protocol

This protocol utilizes a mild phenol-catalyzed approach[2], designed as a self-validating system. The physical state of the reaction provides real-time feedback on its success, eliminating the guesswork of reaction monitoring.

Materials Required:

  • Freshly purified o-phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Phenol (0.2 mmol, 20 mol%)

  • Ethanol:Water mixture (7:3 ratio, 10 mL)

Step-by-Step Methodology:

  • Reagent Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 10 mL of the Ethanol:Water (7:3) solvent mixture.

    • Self-Validation Checkpoint 1: The solution should be clear and homogeneous. If it is dark or opaque immediately, your starting diamine has oxidized and must be re-purified.

  • Catalyst Addition: Add 20 mol% of phenol to the stirring solution.

  • Room Temperature Condensation: Stir the reaction mixture at room temperature (

    
    ).
    
    • Self-Validation Checkpoint 2 (Thermodynamic Driving Force): Within 2 to 5 minutes, the mixture will rapidly transition from a clear solution to a thick, cloudy suspension. Because the solvent is highly polar (aqueous) and the resulting quinoxaline is hydrophobic, the product spontaneously crystallizes out of solution. This precipitation actively drives the thermodynamic equilibrium forward (Le Chatelier's principle) and visually confirms near-quantitative conversion[2].

  • Workup & Isolation: Upon completion (verified by the cessation of further precipitation or via TLC), add 20 mL of distilled water to the flask. Allow the mixture to stand at room temperature for 30 minutes to maximize crystal growth[1].

  • Purification: Collect the crystalline product via vacuum filtration. Wash the filter cake thoroughly with cold water to remove the water-soluble phenol catalyst and any unreacted trace diamine. Dry the product under a vacuum.

References

  • Troubleshooting common problems in quinoxaline synthesis - Benchchem. 1

  • A Comparative Guide to Quinoxaline Synthesis: Exploring Alternatives to 1,2-Diacetylbenzene - Benchchem. 4

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature - SAPUB. 2

  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water - Comptes Rendus de l'Académie des Sciences. 3

Sources

Optimization

stability of 6-Bromo-3-chloro-2-methylquinoxaline in solution

Technical Support Center: Stability & Handling of 6-Bromo-3-chloro-2-methylquinoxaline Executive Summary: The Stability Profile 6-Bromo-3-chloro-2-methylquinoxaline is a highly reactive electrophilic scaffold used primar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary: The Stability Profile

6-Bromo-3-chloro-2-methylquinoxaline is a highly reactive electrophilic scaffold used primarily as an intermediate in medicinal chemistry (e.g., for synthesizing kinase inhibitors or anti-tubercular agents).[1][2] Its utility stems from the labile chlorine atom at position 3 , which is activated by the adjacent ring nitrogen (N4).[2]

However, this reactivity is also its primary stability liability.[1][2] The compound is prone to Nucleophilic Aromatic Substitution (


) , leading to rapid degradation if exposed to nucleophiles such as water (hydrolysis), alcohols (solvolysis), or amines.[1][2]

Critical Stability Metrics:

Parameter Status Risk Factor
Hydrolytic Stability Low High risk of converting to 6-Bromo-2-methylquinoxalin-3(4H)-one in aqueous media.[1][2]
Photostability Moderate Quinoxaline cores are photosensitive; radical formation can occur under UV.[1]
Thermal Stability Good Stable as a solid <40°C; unstable in solution >60°C without nucleophiles.[1]

| Preferred Solvent | Anhydrous DMSO/DMF | Avoid protic solvents (MeOH, EtOH) for long-term storage.[1][2] |

Part 1: Solvent Selection & Storage Guide

The most common user error is dissolving this compound in "wet" DMSO or alcohols, leading to immediate degradation.[2]

Solvent Compatibility Decision Tree

SolventGuide Start Select Solvent for 6-Bromo-3-chloro-2-methylquinoxaline Purpose What is the purpose? Start->Purpose Storage Long-term Stock (>24 hours) Purpose->Storage Storage Reaction Immediate Reaction (<2 hours) Purpose->Reaction Synthesis DMSO Anhydrous DMSO (Store at -20°C) Storage->DMSO Standard ACN Anhydrous Acetonitrile (Preferred for LC-MS) Storage->ACN Alternative Reaction->DMSO For SnAr Alcohol Methanol/Ethanol Reaction->Alcohol If reactant is alkoxide Warning CRITICAL WARNING: Risk of Solvolysis (Ether formation) Avoid unless reacting! Alcohol->Warning

Figure 1: Decision matrix for solvent selection.[1][2] Note that alcohols are marked red due to the risk of converting the chloro-group to an alkoxy-group.[1][2]

Part 2: Troubleshooting & FAQs

Issue 1: "My LC-MS shows a peak at [M-18] or [M-4]. What happened?"

Diagnosis: You are observing degradation products due to solvent interaction.[1]

  • Scenario A: Peak at [M-18] (Mass ~238/240 Da) [1]

    • Cause: Hydrolysis .[1][3][4][5] The Chlorine (Mass 35) has been replaced by a Hydroxyl group (Mass 17), which tautomerizes to a carbonyl (Quinoxalinone).[1][2]

    • Net Mass Change:

      
      .[1][2]
      
    • Mechanism: Water present in your DMSO or ACN attacked the C3 position.[1]

    • Fix: Use fresh, anhydrous DMSO (water content <0.1%).[1][2]

  • Scenario B: Peak at [M-4] (Mass ~252/254 Da) [1][2]

    • Cause: Methanolysis .[1] You dissolved the compound in Methanol.[1]

    • Net Mass Change:

      
      .[1][2]
      
    • Fix: Never use methanol as a diluent for stock solutions.[1] Use Acetonitrile for LC-MS prep and inject immediately.[1]

Issue 2: "A precipitate formed in my stock solution after thawing."

Diagnosis: Formation of 6-Bromo-2-methylquinoxalin-3(4H)-one .[1][2]

  • Explanation: The starting material (Chloro-quinoxaline) is soluble in organic solvents.[1] The hydrolysis product (Quinoxalinone) has strong intermolecular hydrogen bonding (amide-like character), rendering it significantly less soluble in organic solvents like DCM or ACN, causing it to crash out.[1][2]

  • Action: Filter the precipitate. If the filtrate is still active, use immediately.[2] Do not attempt to re-dissolve the solid; it is an impurity.[1]

Issue 3: "Can I heat this compound to solubilize it?"

Answer: Only with extreme caution.

  • Safe Zone: < 40°C in anhydrous solvent.[1]

  • Danger Zone: > 60°C.[1]

  • Reasoning: Elevated temperatures accelerate the

    
     reaction with trace moisture.[1] If heating is required for a reaction, ensure the system is under inert atmosphere (
    
    
    
    /Ar) and strictly anhydrous.[2]

Part 3: Degradation Pathway & Mechanism

Understanding the mechanism allows you to predict stability in various buffers.[1] The C3-Chlorine is the "weak link."[1]

Degradation Start 6-Bromo-3-chloro- 2-methylquinoxaline (Active) Prod_Hydrolysis 6-Bromo-2-methyl- quinoxalin-3(4H)-one (Inactive Precipitate) Start->Prod_Hydrolysis Hydrolysis (Fast) Prod_Solvolysis 3-Methoxy-derivative (Impurity) Start->Prod_Solvolysis Solvolysis Water H2O / H+ Water->Prod_Hydrolysis Methanol MeOH / Base Methanol->Prod_Solvolysis

Figure 2: Primary degradation pathways.[1][2] The hydrolysis pathway is the most common failure mode in biological buffers.

Part 4: Validated Experimental Protocols

Protocol A: Purity & Stability Check (LC-MS)

Use this protocol to validate the integrity of your stock solution before starting a high-value experiment.[1][2]

  • Preparation:

    • Take 5

      
      L of the DMSO stock solution.
      
    • Dilute into 995

      
      L of Anhydrous Acetonitrile  (Not Water/MeOH).
      
    • Vortex for 5 seconds.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1][2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Analysis:

    • Target Peak: ~256/258 Da (Br isotope pattern 1:1).[1]

    • Impurity Flag: Look for peak at ~238 Da (Hydrolysis product) eluting earlier (more polar) than the parent.[1]

Protocol B: Emergency Purification (Recrystallization)

If your compound has degraded partially (yellow solid turning white/pale), you can purify it.[1][2]

  • Dissolution: Dissolve crude solid in a minimum amount of hot Ethanol (60°C). Note: Ethanol is safe for short-term heating if no strong base is present.[1][2]

  • Filtration: Filter hot to remove insoluble quinoxalinone impurities.[1]

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Collection: Filter the crystals and wash with cold hexanes. Dry under vacuum.[1][6]

References

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Retrieved from [1][2]

  • Fathalla, M. F., et al. (2025).[1][2][8] The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. ResearchGate. Retrieved from

  • PubChem. (n.d.).[1] 6-bromo-2-chloro-3-methylquinoxaline (Compound Summary). National Library of Medicine.[1] Retrieved from [1][2]

  • Thiruvalluvar, A., et al. (2007).[1][2][9] Crystal structure of 2-chloro-3-methylquinoxaline. Acta Crystallographica Section E. Retrieved from

  • Patel, R. (1992).[1][2] Aromatic Nucleophilic Substitution Reactions of 2-Chloroquinoxaline with Anilines in Ethanol. ChemInform. Retrieved from [1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 6-Bromo-3-chloro-2-methylquinoxaline

Strategic Context & Application Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. 6-Bromo-3-chloro-2-methylquinoxaline is a high-value scaffold in drug discovery, serving as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

6-Bromo-3-chloro-2-methylquinoxaline is a high-value scaffold in drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., JNK, p38 MAP kinase) and bioactive heterocyclic agents. Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C3-Chloro: Susceptible to nucleophilic aromatic substitution (

    
    ) by amines or alkoxides.
    
  • C6-Bromo: Prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Methyl: Benzylic-like reactivity, oxidizable to aldehydes or acids.

The Analytical Challenge: The synthesis of this compound—typically via condensation of 4-bromo-1,2-diaminobenzene with pyruvate derivatives followed by chlorination—invariably produces a mixture of regioisomers: the desired 6-bromo isomer and the unwanted 7-bromo isomer. These isomers have identical mass and polarity (co-elute on TLC/HPLC), making 1H NMR the primary tool for structural validation and purity assessment.

Comparative Spectroscopic Profile

This section objectively compares the target molecule against its primary regioisomer impurity. The differentiation relies on the electronic influence of the C2-Methyl (electron-donating) versus C3-Chloro (electron-withdrawing) groups on the "peri" protons (H-5 and H-8).

Structural Logic[1][2]
  • H-5 Proton: Located peri to N4 (adjacent to the electron-poor C3-Cl).

  • H-8 Proton: Located peri to N1 (adjacent to the electron-rich C2-Me).

  • Electronic Effect: The C3-Cl group deshields N4 more than the C2-Me deshields N1. Consequently, protons peri to N4 (H-5) appear downfield relative to protons peri to N1 (H-8).

Data Table: 6-Bromo vs. 7-Bromo Isomer Distinction

Solvent: CDCl₃, 400 MHz

Feature6-Bromo-3-chloro-2-methylquinoxaline (Target)7-Bromo-3-chloro-2-methylquinoxaline (Impurity)
C2-Methyl

2.78 ppm (s, 3H)

2.76 ppm (s, 3H)
H-5 (Peri to N4)

8.18 ppm (d,

Hz)

7.95 ppm (d,

Hz)
H-8 (Peri to N1)

7.88 ppm (d,

Hz)

8.25 ppm (d,

Hz)
H-7 / H-6

7.75 ppm (dd,

Hz)

7.72 ppm (dd,

Hz)
Key Diagnostic Isolated doublet (

Hz) is the most downfield signal.
Isolated doublet (

Hz) is not the most downfield signal.

Analyst Note: The "Isolated Doublet" refers to the proton sandwiched between the bridgehead carbon and the bromine. In the 6-Br isomer, this is H-5.[1] In the 7-Br isomer, this is H-8.

Experimental Protocol: High-Resolution Acquisition

To ensure separation of the methyl singlets (which often overlap) and accurate coupling constant determination, follow this standardized workflow.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the crude or purified solid.

  • Solvent: Use 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.

    • Why? CDCl₃ provides better resolution for the aromatic region compared to DMSO-

      
      , which can broaden signals due to viscosity.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., POCl₃ byproducts) that cause line broadening.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm)

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the methyl singlet vs. aromatics).
    
  • Scans (NS): 16 (Analytical) or 64 (Quantitative for isomer ratio).

  • Temperature: 298 K (25°C).

Processing
  • Window Function: Exponential multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required; the methyl region often suffers from baseline roll if auto-phased.

  • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Structural Elucidation Logic

This section explains the causality behind the spectral features, ensuring the analyst understands why the spectrum looks the way it does.

The "Peri-Proton" Effect

The most critical aspect of quinoxaline NMR is the desheilding of protons at positions 5 and 8 due to the magnetic anisotropy of the adjacent nitrogen lone pairs.

  • H-5 is spatially close to N4 .

  • H-8 is spatially close to N1 .

In 6-Bromo-3-chloro-2-methylquinoxaline :

  • The Chlorine at C3 is electron-withdrawing (-I effect). It pulls density from the pyrazine ring, making N4 highly deshielded.

  • This makes the H-5 proton (peri to N4) shift significantly downfield (

    
     ppm).
    
  • Because the Bromine is at C6, H-5 has no ortho-proton neighbor. It only couples to H-7 (meta-coupling,

    
     Hz).
    
  • Result: A far downfield narrow doublet.

In the 7-Bromo isomer :

  • The Methyl at C2 is electron-donating (+I effect). It pushes density toward N1 .

  • The H-8 proton (peri to N1) is the one isolated by the Bromine at C7.

  • While H-8 is usually shielded by the methyl-rich N1, the "isolated" nature and lack of ortho-coupling makes it distinct. However, the chemical shift difference between the isolated proton in the 6-Br isomer vs the 7-Br isomer is the tell-tale sign.

Analytical Workflow Diagram

The following diagram outlines the logical decision tree for confirming the correct regioisomer during synthesis.

G Start Crude Reaction Mixture (Post-Chlorination) HNMR Acquire 1H NMR (CDCl3) Start->HNMR CheckMe Check Methyl Region (2.7 - 2.8 ppm) HNMR->CheckMe SplitMe Two Singlets Observed? CheckMe->SplitMe Aromatic Analyze Aromatic Region (7.7 - 8.3 ppm) SplitMe->Aromatic No (Single Isomer) ConclusionMix Mixture of Isomers (Requires Column Chromatography) SplitMe->ConclusionMix Yes (Ratio Calculation) CheckH5 Identify Most Downfield Signal Aromatic->CheckH5 Res6Br Result: Narrow Doublet (J~2Hz) at >8.15 ppm CheckH5->Res6Br H-5 (Peri-N4) Res7Br Result: Narrow Doublet (J~2Hz) at <8.10 ppm (or overlapped) CheckH5->Res7Br H-8 (Peri-N1) Conclusion6 CONFIRMED: 6-Bromo-3-chloro-2-methyl Res6Br->Conclusion6 Res7Br->ConclusionMix Wrong Isomer

Caption: Decision tree for distinguishing 6-bromo vs. 7-bromo regioisomers using 1H NMR chemical shifts and coupling patterns.

References

  • Sarges, R., et al. (1990). "Synthesis and biological activity of some 6-substituted quinoxalines." Journal of Medicinal Chemistry, 33(8), 2240–2254.

  • Ramli, Y., et al. (2012). "Chemical and Spectroscopic properties of some new 6-bromo-2-methylquinoxaline derivatives." Journal of Materials and Environmental Science, 3(2), 342-347.

  • Cheung, G. K., et al. (2021).[2] "Regioselective synthesis of substituted quinoxalines: A practical guide." Organic Process Research & Development, 25(3), 450-462.

  • Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry.

Sources

Comparative

Technical Guide: 13C NMR Characterization of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary 6-Bromo-3-chloro-2-methylquinoxaline is a critical intermediate in the synthesis of bioactive kinase inhibitors and AMPA receptor antagonists. However, its characterization presents a specific "silent"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a critical intermediate in the synthesis of bioactive kinase inhibitors and AMPA receptor antagonists. However, its characterization presents a specific "silent" risk: the formation of the 7-bromo regioisomer .

Standard synthesis via the condensation of 4-bromo-1,2-diaminobenzene with pyruvate derivatives yields a mixture of 6-bromo and 7-bromo isomers. Because these isomers possess identical mass and similar polarity, they are often indistinguishable by low-resolution LC-MS.

This guide provides a definitive 13C NMR structural analysis, comparing the target molecule against its regioisomer and its hydrolytic precursor. We utilize substituent chemical shift (SCS) additivity rules validated by literature analogues to establish a robust identification protocol.

Synthesis & Isomer Logic

To understand the NMR data, one must understand the origin of the structural ambiguity. The synthesis creates two isomers defined by the position of the bromine relative to the methyl/chloro functionality.

Experimental Workflow

The following directed graph illustrates the synthesis pathway and the critical divergence point where NMR validation is required.

SynthesisWorkflow Start 4-Bromo-1,2-diaminobenzene Intermed Mixture of Isomers: 6-Br & 7-Br Quinoxalin-3-ols Start->Intermed Condensation Reagent + Pyruvate / Ethyl Pyruvate Reagent->Intermed Sep Separation (Chromatography/Crystallization) Intermed->Sep Critical Step Chlor Chlorination (POCl3, 100°C) Sep->Chlor Pure Isomer Final Target: 6-Bromo-3-chloro-2-methylquinoxaline Chlor->Final Nucleophilic Subst.

Figure 1: Synthetic route highlighting the origin of regioisomeric impurities. The separation step is critical; 13C NMR confirms if the separation was successful.

Comparative 13C NMR Analysis

The distinction between the 6-bromo and 7-bromo isomers relies on the Three-Bond Heteronuclear Multiple Bond Correlation (HMBC) and the specific chemical shifts of the quaternary carbons.

Predicted vs. Reference Data

Since exact literature values for the specific 3-chloro-2-methyl derivative are often proprietary, we derive the expected shifts using Substituent Chemical Shift (SCS) additivity rules, anchored by experimentally verified analogues (e.g., 6-bromo-2,3-dichloroquinoxaline).

Table 1: Comparative Chemical Shift Profile (ppm)

Carbon PositionTarget (6-Br-3-Cl-2-Me)Isomer (7-Br-3-Cl-2-Me)Precursor (6-Br-2-Me-3-OH)Signal Type
C-2 (C-Me) 153.0 - 156.0 153.0 - 156.0~155.0Quaternary
C-3 (C-Cl) 145.0 - 148.0 145.0 - 148.0~158.0 (C=O character)Quaternary
C-6 (C-Br) 123.0 - 125.0 ~130.0 - 132.0~124.0Quaternary (Ipso)
C-7 130.0 - 132.0 ~123.0 - 125.0 (C-Br)~130.0CH / Quaternary
C-Methyl 21.0 - 23.0 21.0 - 23.021.0 - 23.0CH3 (Aliphatic)
C-5, C-8 128.0 - 130.0 128.0 - 130.0115.0 - 130.0CH (Aromatic)
Key Diagnostic Signals
  • The Methyl Group (21-23 ppm): This is your internal standard. It will appear as a strong signal upfield.[1]

  • The C-Cl vs. C-OH Shift: The transformation from the precursor (Quinoxalin-3-ol) to the target (3-chloro) is confirmed by the upfield shift of C3. The amide/lactam carbonyl of the precursor typically resonates >155 ppm, while the C-Cl bond resonates at ~145-148 ppm.

  • The Bromine Ipso-Carbon (Heavy Atom Effect): The carbon directly attached to Bromine (C6 in the target) will be significantly shielded (upfield, ~123-125 ppm) compared to a standard aromatic carbon.

Experimental Validation Protocol

To definitively assign the structure and rule out the 7-bromo isomer, you cannot rely on 1D 13C NMR alone. You must perform an HMBC experiment.

Isomer Differentiation Logic (HMBC)
  • Target (6-Bromo): The proton at C5 (ortho to Br) will show a correlation to the bridgehead carbon C4a .

  • Isomer (7-Bromo): The proton at C8 (ortho to Br) will show a correlation to bridgehead carbon C8a .

The most robust method involves the Methyl Group Protons :

  • The Methyl protons (at C2) will show a strong 3-bond coupling to C3 (the C-Cl carbon).

  • Identify C3 based on this correlation.

  • Observe the aromatic protons.[2][3][1][4][5]

    • In the 6-Br isomer , the proton at C5 is a doublet (J~2Hz, meta coupling) or doublet of doublets.

    • In the 7-Br isomer , the proton at C8 is the doublet.

Validation Workflow

The following diagram details the logic flow for interpreting the NMR data.

NMRLogic Spectrum Acquire 1H & 13C HMBC FindMe Identify Methyl Protons (~2.7 ppm) Spectrum->FindMe FindC2C3 Trace HMBC from Methyl to C2 (Ipso) and C3 (Vicinal) FindMe->FindC2C3 AnalyzeAr Analyze Aromatic Region FindC2C3->AnalyzeAr Decision Coupling Pattern? AnalyzeAr->Decision Res6 Target Confirmed: 6-Bromo-3-chloro-2-methyl Decision->Res6 H5 (d, J~2Hz) NOE to H4a/Bridge Res7 Impurity Identified: 7-Bromo isomer Decision->Res7 H8 (d, J~9Hz) Couples to C-Methyl path

Figure 2: NMR assignment logic tree. Using HMBC correlations from the fixed methyl group anchors the assignment of the heterocyclic ring.

Experimental Protocols

Synthesis of Reference Material (Precursor)
  • Reaction: Condense 4-bromo-1,2-diaminobenzene (1.0 eq) with ethyl pyruvate (1.2 eq) in ethanol under reflux for 4 hours.

  • Workup: Cool to 0°C. Filter the precipitate. Note: This precipitate is usually a mixture of 6-Br and 7-Br isomers.

  • Purification: Recrystallize from DMF/Ethanol to enrich the 6-bromo isomer (verify by melting point and NMR).

NMR Acquisition Parameters

For publication-quality data ensuring the visibility of quaternary carbons (C-Cl, C-Br):

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons in heteroaromatics have long T1 relaxation times. Short D1 values will suppress the C-Cl and C-Br signals.

  • Scans: Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

References

  • General Quinoxaline Synthesis & Isomerism

    • Ref: Mabanua, et al. "Regioselective synthesis of 6-substituted quinoxalines." Tetrahedron Letters, 2021.
    • (Validates the diamine condensation route).

  • Chlorination & 13C Shift Data (Analogues)

    • Ref: El-Sayed, et al.[4] "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives." Molecules, 2015.[6]

    • (Provides experimental NMR data for the 6-bromo-2,3-dichloro analogue used as a reference standard).

  • Substituent Chemical Shift (SCS)

    • Ref: Pretsch, E., et al.
    • (The authoritative source for calculating additivity rules for aromatic systems).

Sources

Validation

Technical Analysis: Mass Spectrometry Fragmentation of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary 6-Bromo-3-chloro-2-methylquinoxaline is a critical heterocyclic building block, particularly in the synthesis of bioactive quinoxaline derivatives for oncology and antimicrobial research. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a critical heterocyclic building block, particularly in the synthesis of bioactive quinoxaline derivatives for oncology and antimicrobial research. Its structural integrity is defined by the coexistence of two distinct halogens (Bromine and Chlorine) on a benzopyrazine core.

This guide provides a technical breakdown of its mass spectrometry (MS) behavior.[1] Unlike simple hydrocarbons, this molecule offers a self-validating "fingerprint" through its isotopic abundance patterns. We compare the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound and map the specific fragmentation pathways that confirm its identity against potential isomers.

The Isotopic Fingerprint: A Self-Validating Mechanism

The most immediate diagnostic feature of 6-Bromo-3-chloro-2-methylquinoxaline (


) is not its molecular weight, but the isotopic cluster of the molecular ion (

).

Because Bromine (


) and Chlorine (

) have distinct natural abundances, their combination creates a unique 3:4:1 intensity ratio for the

,

, and

peaks. This serves as an internal control for identification.
Table 1: Theoretical Isotopic Abundance (Normalized)
Ion Speciesm/z (Nominal)Isotopic CompositionTheoretical Intensity (Approx)Diagnostic Value
M 256

75% Base molecular mass
M+2 258

AND

100% (Base) Confirms presence of Br + Cl
M+4 260

25% Confirms di-halogenation

Analyst Note: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), the synthesis has failed (e.g., mono-dehalogenation occurred). The 3:4:1 triplet is mandatory for confirmation.

Fragmentation Pathways (Electron Ionization)[1]

Under standard 70 eV Electron Ionization (EI), the molecule undergoes a sequential degradation governed by bond dissociation energies (BDE). The Carbon-Bromine bond (~68 kcal/mol) is significantly weaker than the Carbon-Chlorine bond (~81 kcal/mol) and the aromatic ring bonds.

Primary Pathway: Sequential Halogen Loss

The fragmentation typically proceeds via the "Weakest Link" principle:[1]

  • 
     (m/z 256/258/260):  The parent radical cation is formed.
    
  • Loss of Br (

    
    ):  Homolytic cleavage of the C-Br bond. This collapses the isotopic pattern from a triplet (Br+Cl) to a doublet (Cl only).
    
    • Result: m/z 177/179 (3:1 ratio).

  • Loss of Cl (

    
    ):  Subsequent loss of the chlorine radical.[1]
    
    • Result: m/z 142 (Quinoxaline-methyl cation).

  • Ring Degradation: Loss of HCN (27 Da) or Acetonitrile (

    
    , 41 Da) from the heterocyclic ring.
    
Visualization: Fragmentation Tree

The following diagram maps the logical flow of the fragmentation, distinguishing between the isotopic variants.

FragmentationPathway Parent Parent Ion (M+.) [C9H6BrClN2]+. m/z 256, 258, 260 (Ratio 3:4:1) Frag1 [M - Br]+ [C9H6ClN2]+ m/z 177, 179 (Ratio 3:1) Parent->Frag1 - Br (79/81 Da) Homolytic Cleavage FragAlt [M - CH3CN]+ (Ring Contraction) m/z 215, 217, 219 Parent->FragAlt - CH3CN (41 Da) Minor Pathway Frag2 [M - Br - Cl]+ [C9H6N2]+ m/z 142 (Methyl-Quinoxaline Core) Frag1->Frag2 - Cl (35/37 Da) Frag3 [M - Br - Cl - HCN]+ [C8H5N]+ m/z 115 (Benzyne-like fragment) Frag2->Frag3 - HCN (27 Da) Ring Collapse

Figure 1: Proposed fragmentation tree for 6-Bromo-3-chloro-2-methylquinoxaline under 70 eV EI conditions. The transition from the parent triplet cluster to the daughter doublet cluster is the key validation step.

Comparative Analysis: EI vs. ESI

For drug development, choosing the right ionization mode is crucial. While ESI (Electrospray Ionization) is standard for LC-MS, it is often suboptimal for structural confirmation of this specific building block compared to EI (Electron Ionization).

Table 2: Ionization Mode Performance Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for this Molecule
Primary Data Structural FragmentsMolecular Ion (

)
EI Wins for structure.
Isotopic Pattern Clear, unadducted clusters.Often complicated by adducts (

,

).
EI Wins for clarity.
Sensitivity Moderate (Nanogram range).High (Picogram range).ESI Wins for trace analysis.
Fragmentation Spontaneous (In-source).Requires MS/MS (CID) to induce fragmentation.EI provides "fingerprint" without extra steps.

Recommendation: Use GC-MS (EI) for raw material quality control (QC) and synthesis validation. Use LC-MS (ESI) only when analyzing the compound in biological matrices (e.g., pharmacokinetic studies) where sensitivity is paramount.

Experimental Protocol (GC-MS)[2]

To reproduce the fragmentation pattern described above, the following protocol ensures minimal thermal degradation prior to ionization.

Workflow Visualization

GCMS_Workflow Sample Sample Prep 1 mg/mL in DCM Injector Injection Split 10:1 250°C Sample->Injector Column Separation DB-5ms or Equiv. (5% Phenyl-methylpolysiloxane) Injector->Column Source Ion Source EI (70 eV) 230°C Column->Source Detector Quadrupole Scan 50-500 m/z Source->Detector

Figure 2: Optimized GC-MS workflow for halogenated quinoxalines.

Detailed Steps:
  • Solvent Selection: Dissolve 1 mg of sample in Dichloromethane (DCM) . Avoid methanol if possible to prevent potential nucleophilic substitution in the injector port, though rare without catalyst.

  • Inlet Conditions: Set inlet to 250°C . Use a Split ratio of 10:1 to prevent detector saturation, which can skew isotopic ratios (the "spectral skew" effect).

  • Column: Use a non-polar capillary column (e.g., HP-5ms or DB-5, 30m x 0.25mm).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

    • Rationale: Rapid ramp prevents thermal tailing of the polar heterocyclic nitrogen.

  • MS Acquisition: Scan range m/z 50–500 . Ensure the scan speed is sufficient (>3 scans/peak) to capture the isotopic cluster accurately across the chromatographic peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Standard reference for quinoxaline core fragmentation patterns).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for "Weakest Link" fragmentation rules regarding C-Br vs C-Cl bonds).
  • BenchChem. (2025).[2] Spectroscopic Differentiation of Quinazoline Isomers. (Comparative data on heterocyclic isomer differentiation).

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. (Validation of Cl/Br isotopic ratios).

Sources

Comparative

Technical Guide: IR Spectroscopy of 6-Bromo-3-chloro-2-methylquinoxaline

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 6-Bromo-3-chloro-2-methylquinoxaline , structured to assist researchers in synthesis monitoring and structural validatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 6-Bromo-3-chloro-2-methylquinoxaline , structured to assist researchers in synthesis monitoring and structural validation.[1]

[1]

Executive Summary & Structural Context

6-Bromo-3-chloro-2-methylquinoxaline is a tri-substituted quinoxaline derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or intercalating agents).[1]

For the synthetic chemist, the primary utility of IR spectroscopy for this molecule is reaction monitoring —specifically, confirming the conversion of the lactam precursor (quinoxalinone) to the chloro-imidate derivative. This guide compares the target molecule against its immediate synthetic precursor to provide a clear "Pass/Fail" spectral fingerprint.

The Core Challenge: Regioisomerism
  • Note on Isomers: Synthesis from 4-bromo-1,2-diaminobenzene often yields a mixture of 6-bromo and 7-bromo isomers.[1]

  • IR Limitation: IR spectroscopy cannot reliably distinguish between the 6-bromo and 7-bromo regioisomers due to the identical electronic environment of the fused benzene ring.

  • Recommendation: Use IR for functional group confirmation (Cl vs. OH/C=O) and rely on

    
    H-NMR  or HPLC  for regioisomer purity.[1]
    

Comparative Spectral Analysis

The most critical comparison is between the Target (Product) and its Precursor (Starting Material), typically 6-bromo-2-methylquinoxalin-3(4H)-one (often existing in tautomeric equilibrium with the 3-ol form).[1]

Table 1: Critical Diagnostic Peaks (Precursor vs. Product)
Spectral RegionFunctional GroupPrecursor (Quinoxalinone)Target (3-Chloro derivative)Diagnostic Action
3300–2800 cm⁻¹ N-H / O-H Stretch Broad band present (3200–3100 cm⁻¹) due to amide/lactam N-H or enol O-H.[1]Absent . The spectrum should be clean in the high-frequency region (>3050 cm⁻¹).Primary Indicator: Disappearance confirms chlorination.
1700–1650 cm⁻¹ C=O (Amide I) Strong, sharp peak (~1680–1660 cm⁻¹) characteristic of the cyclic amide (lactam).[1]Absent .Secondary Indicator: Disappearance confirms loss of carbonyl.
1600–1550 cm⁻¹ C=N (Quinoxaline) Moderate intensity.[1] Often obscured or broadened by C=O.[1]Distinct, sharp band (~1580–1560 cm⁻¹).[1] Represents the fully aromatized pyrazine ring.Confirmation: Retention of the heterocycle.
1000–600 cm⁻¹ C-Cl Stretch Absent.New band appears in the fingerprint region (typically 800–700 cm⁻¹), though often coupled with ring vibrations.Supportive: Difficult to isolate but contributes to fingerprint change.[1]
600–500 cm⁻¹ C-Br Stretch Present (~550–600 cm⁻¹).[1]Present (Shift negligible).Control: Verifies the halogen on the benzene ring remains intact.

Detailed Peak Assignment (Target Molecule)

Below is the predicted vibrational profile for 6-Bromo-3-chloro-2-methylquinoxaline based on substituent effects on the quinoxaline core.

A. High Frequency Region (4000–2000 cm⁻¹)[1]
  • 3080–3030 cm⁻¹ (Weak): Aromatic C-H stretching (Benzene ring).[1]

  • 2950–2920 cm⁻¹ (Weak/Medium): Asymmetric aliphatic C-H stretching of the 2-Methyl group.[1]

  • 2850 cm⁻¹ (Weak): Symmetric aliphatic C-H stretching (Methyl).[1]

B. Double Bond Region (2000–1500 cm⁻¹)[1]
  • 1585–1560 cm⁻¹ (Medium/Strong): C=N stretching of the pyrazine ring. This band becomes more distinct compared to the precursor due to the restoration of full aromaticity (loss of amide character).

  • 1500–1450 cm⁻¹ (Variable): Aromatic C=C skeletal vibrations of the fused benzene ring.

C. Fingerprint Region (1500–400 cm⁻¹)[1]
  • 1450 & 1380 cm⁻¹: Methyl group C-H bending (asymmetric and symmetric deformations).[1]

  • 1100–1050 cm⁻¹: In-plane C-H bending (aromatic).[1]

  • ~1080 cm⁻¹: Aryl-Cl vibration (often coupled).[1]

  • 850–800 cm⁻¹: Out-of-plane (OOP) C-H bending.

    • Note: The 1,2,4-trisubstitution pattern of the benzene ring (positions 5, 6-Br, 7, 8) typically yields two strong bands in this region, characteristic of isolated and adjacent hydrogens.

  • ~750 cm⁻¹: C-Cl stretching (often distinct in chlorinated heteroaromatics).[1]

  • ~550 cm⁻¹: C-Br stretching.

Experimental Protocol: Validated Acquisition

To ensure data integrity, follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for solid quinoxalines due to ease of cleaning and lack of moisture interference.[1]

  • Blanking: Clean crystal with isopropanol.[1] Collect background scan (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Prep: Ensure the product is fully dried. Residual solvent (e.g., POCl₃, DMF, or Ethanol) will introduce spurious peaks at 1680 cm⁻¹ (DMF) or 3400 cm⁻¹ (Ethanol/Water), leading to false negatives.[1]

  • Acquisition: Place ~5 mg of solid on the crystal. Apply high pressure (clamp) to ensure contact.[1]

  • Validation Check:

    • Check 1: Is the baseline flat? (If sloping, re-clean crystal).[1]

    • Check 2: Is the transmittance of the strongest peak between 20-60%? (If >90%, apply more pressure).[1]

  • Post-Process: Apply baseline correction if necessary. Identify peaks using the table above.

Logic Workflow: Spectral Interpretation

The following diagram illustrates the decision matrix for validating the synthesis of 6-Bromo-3-chloro-2-methylquinoxaline from its hydroxy-precursor.

IR_Validation_Flow Start Start: Acquire Spectrum (Solid Phase) Check_OH Check 3400-3100 cm⁻¹ (Broad Band?) Start->Check_OH Check_CO Check 1680-1660 cm⁻¹ (Strong C=O Peak?) Check_OH->Check_CO Absent/Weak Result_Fail_Wet FAIL: Wet/Solvent (Dry Sample) Check_OH->Result_Fail_Wet Strong Broad Peak (>3300) Check_CN Check 1580-1560 cm⁻¹ (Sharp C=N Peak?) Check_CO->Check_CN Absent Result_Fail_SM FAIL: Unreacted SM (Reprocess) Check_CO->Result_Fail_SM Present (Strong) Check_CN->Result_Fail_SM Weak/Obscured Result_Success PASS: Target Confirmed (Proceed to NMR for Isomer Check) Check_CN->Result_Success Present

Caption: Decision logic for validating the chlorination of the quinoxaline core using IR markers.

References

  • S. B. Wagh, et al. "Synthesis and biological evaluation of novel 6-bromo-2-methyl-3-substituted quinazoline derivatives."[1] Journal of Heterocyclic Chemistry, Vol. 55, 2018. (Validates C=N and C-Cl shifts in halogenated quinazolines/quinoxalines).

  • BenchChem. "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives."[1] Link (General spectral properties of the quinoxaline core).

  • National Institute of Standards and Technology (NIST). "Infrared Spectroscopy of Heterocyclic Compounds."[1] (Standard reference for C=N and Ring Breathing modes).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley.[1] (Authoritative text for C-Cl, C-Br, and heteroaromatic assignments).

Sources

Validation

Technical Comparison Guide: HPLC Profiling of 6-Bromo-3-chloro-2-methylquinoxaline

Executive Summary 6-Bromo-3-chloro-2-methylquinoxaline is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of bioactive kinase inhibitors and antimicrobial agents.[1] Its purity is para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-chloro-2-methylquinoxaline is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of bioactive kinase inhibitors and antimicrobial agents.[1] Its purity is paramount, yet it presents a specific chromatographic challenge: separating the target mono-chloro-mono-methyl species from the bis-chloro analog (6-bromo-2,3-dichloroquinoxaline) and the hydrolyzed hydroxy-impurities.[1]

This guide provides a comparative analysis of HPLC methodologies to isolate and quantify this compound. Unlike generic datasheets, we focus on the Relative Retention Time (RRT) and resolution factors (


) required to validate the compound's integrity in a drug development context.

Chemical Profile & Retention Physics[1]

Understanding the physicochemical properties is the first step to mastering the retention time (RT). The quinoxaline ring is lipophilic, but the basic nitrogen atoms can interact with residual silanols on silica columns, causing peak tailing.

PropertyValueChromatographic Impact
Molecular Formula

Detection at 254 nm (aromatic ring)
LogP (Predicted) ~3.3High hydrophobicity; requires high % organic modifier.[1]
pKa (Conjugate Acid) ~0.6 - 1.2Weakly basic.[1] Low pH mobile phase suppresses ionization, improving peak shape.
Critical Impurity 6-Bromo-2,3-dichloroquinoxalineStructurally similar; elutes after or very close to the target.[1]

Comparative Method Analysis

We compare two distinct stationary phases. Method A is the industry workhorse (C18), while Method B (Phenyl-Hexyl) offers alternative selectivity driven by


 interactions, often superior for halogenated aromatics.[1]
Method A: The Standard C18 Protocol (Hydrophobicity-Driven)

Best for: Routine purity checks and removing polar starting materials.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Performance: Sharp peaks for the target, but the resolution between the target and the dichloro impurity can be tight (

    
    ).
    
Method B: The Phenyl-Hexyl Protocol (Selectivity-Driven)

Best for: Critical separation of chloro/methyl analogs and regioisomers.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase: Methanol/Water gradients.[1]

  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the quinoxaline. The electron-withdrawing Chlorine vs. electron-donating Methyl group creates a larger selectivity difference than on C18.[1]
    
  • Performance: Superior resolution (

    
    ) between the target and bis-chloro analogs.[1]
    

Retention Time & Impurity Profile (Data)

The following data represents a typical elution profile using Method A (C18) . Absolute retention times will vary by system, so Relative Retention Time (RRT) is the standard for identification.

Reference Standard RT: ~9.2 minutes (Set as RRT = 1.00)

Compound IdentityStructure NoteLogPRRT (Approx)Elution Logic
4-Bromo-1,2-diaminobenzene Starting Material1.20.35Highly polar, elutes in the void/early front.[1]
6-Bromo-2-hydroxy-3-methylquinoxaline Hydrolysis Impurity1.90.65Tautomerizes to amide; H-bonding reduces retention.[1]
6-Bromo-3-chloro-2-methylquinoxaline TARGET 3.3 1.00 Reference Peak.
6-Bromo-2,3-dichloroquinoxaline Over-chlorinated3.51.15More lipophilic due to two Cl atoms; elutes later.[1]
Visualizing the Separation Logic

The diagram below illustrates the synthesis pathway and how each step introduces specific impurities that the HPLC method must resolve.

G cluster_hplc HPLC Elution Order (C18) Start 4-Bromo-1,2- diaminobenzene Inter Intermediate: Hydroxy-methyl-quinoxaline Start->Inter Cyclization (Pyruvic acid) Target TARGET: 6-Bromo-3-chloro- 2-methylquinoxaline Inter->Target Chlorination (POCl3) Side Impurity: 2,3-Dichloro analog Inter->Side Over-chlorination (Side Reaction) Start_E 1. Diamine (Polar) Inter_E 2. Hydroxy (Mid-Polar) Target_E 3. TARGET (Non-Polar) Side_E 4. Dichloro (Very Non-Polar)

Caption: Synthesis pathway mapping directly to HPLC elution order. The target compound elutes between the hydroxy-intermediate and the dichloro-impurity.

Detailed Experimental Protocol

To replicate the profile described above, follow this self-validating protocol.

Step 1: Sample Preparation[3][4]
  • Solvent: Dissolve the sample in Acetonitrile (ACN) .[1] Do not use Methanol as the primary diluent if the sample contains residual

    
     or acid chlorides, as methylation artifacts may occur.
    
  • Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 0.1 mg/mL for injection.[1]

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the active halogen).

Step 2: Instrument Setup (Method A)
  • Detector: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).[1]

  • Column Temp: 30°C (Controlled temperature is crucial; >40°C may degrade the chloro-group in acidic media).[1]

  • Injection Volume: 5 µL.

Step 3: System Suitability Test (SST)

Before running samples, verify the system using the Resolution Criteria :

  • Inject a mixture of the Target and the Dichloro-impurity (if available) or the crude reaction mixture.

  • Calculate Resolution (

    
    ) between the main peak and the peak at RRT 1.15.
    
  • Pass Criteria:

    
    . If 
    
    
    
    , decrease the gradient slope (e.g., extend the gradient time from 15 min to 20 min).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between quinoxaline nitrogens and silanols.[1]Ensure mobile phase pH is < 3.0 (add 0.1% TFA or Phosphoric acid).[4] Use an end-capped column.
Split Peak Hydrolysis of the chloro-group on-column.[1]Check sample solvent (ensure it is anhydrous ACN).[1] Reduce column temperature to 25°C.
RT Shift Mobile phase evaporation or pH drift.Use a buffered aqueous phase (Phosphate buffer pH 2.[1]5) instead of simple acidified water.[1]

References

  • PubChem. (2025).[1] 6-Bromo-2-chloro-3-methylquinoxaline Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2015).[1] Synthesis, Characterization and Biological Evaluation of Quinoxaline Derivatives. Molecules. [Link]

Sources

Comparative

X-ray crystallography of halogenated quinoxaline derivatives

Structural Elucidation of Halogenated Quinoxaline Derivatives: A Comparative Guide to Crystallization and Phasing Strategies Introduction Halogenated quinoxaline derivatives represent a highly privileged class of nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Halogenated Quinoxaline Derivatives: A Comparative Guide to Crystallization and Phasing Strategies

Introduction

Halogenated quinoxaline derivatives represent a highly privileged class of nitrogen-containing heterocycles in modern structure-based drug design (SBDD). Recent structural activity relationship (SAR) studies have demonstrated their potency against critical therapeutic targets, including the adenosine receptor A2AAR[1]. The strategic substitution of the quinoxaline core with heavier halogens (Bromine or Iodine) serves a dual purpose. Pharmacologically, it enhances binding affinity through halogen bonding—a highly directional non-covalent interaction driven by the positive electrostatic potential (


-hole) on the halogen atom[2]. Crystallographically, these heavy atoms act as built-in anomalous scatterers, providing a powerful vector for de novo structure solution.

However, the introduction of halogens significantly alters the physicochemical properties of the quinoxaline scaffold, increasing its lipophilicity and altering crystal packing dynamics[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of modern crystallization screens and X-ray phasing strategies, ensuring you can optimize the structural elucidation of protein-quinoxaline complexes without falling victim to common experimental artifacts.

Part 1: Comparing Crystallization Screening Suites

When co-crystallizing target proteins with halogenated quinoxalines, the primary failure mode is ligand precipitation. Traditional high-salt screens often induce a "salting-out" effect, resulting in false-positive ligand showers rather than true protein-ligand co-crystals.

  • Alternative A: Standard Salt Screens (e.g., Hampton Research Crystal Screen)

  • Alternative B: Co-solvent/PEG Screens (e.g., Molecular Dimensions Morpheus)

The Causality of Choice: The Morpheus screen is explicitly designed with low-molecular-weight alcohols and polyethylene glycols (PEGs). These additives act as co-solvents, maintaining the solubility of the hydrophobic halogenated quinoxaline in the aqueous drop. By preventing premature ligand precipitation, the protein and ligand can reach supersaturation simultaneously, yielding high-quality co-crystals. Conversely, the high ionic strength of standard salt screens strips the hydration layer from the lipophilic ligand, causing it to crash out of solution before protein nucleation can occur.

Table 1: Crystallization Screen Performance for Halogenated Quinoxalines

ParameterMorpheus (Molecular Dimensions)Crystal Screen (Hampton Research)
Primary Precipitants PEGs + Low MW AlcoholsInorganic Salts + PEGs
Ligand Solubility High (Alcohols act as co-solvents)Low (Salts induce "salting out")
Cryoprotection Built-in (Ready to freeze)Requires additional optimization
False Positives LowHigh (Frequent ligand micro-crystals)

Part 2: Comparing Phasing Strategies

Determining the exact orientation of the quinoxaline ring and verifying the geometry of the C–X···O/N halogen bond requires high-fidelity electron density maps.

  • Alternative A: Molecular Replacement (MR)

  • Alternative B: Halogen-SAD (Single-wavelength Anomalous Dispersion)

The Causality of Choice: While MR is the standard for known protein folds, it suffers from inherent model bias. The resulting electron density will often "hallucinate" the ligand or force it into an expected conformation based on the search model. Halogen-SAD exploits the X-ray absorption edges of Bromine (K-edge ~13.47 keV) or Iodine (L-edge ~5.18 keV) present on the quinoxaline. By measuring Friedel pairs (


 and 

), SAD provides an unbiased, de novo phase calculation. This is critical for validating novel halogen bonding interactions without the prejudice of a search model.

Table 2: Phasing Strategy Comparison

ParameterHalogen-SAD (Anomalous)Molecular Replacement (MR)
Prerequisite Heavy atom (Br, I) anomalous signalHigh-homology structural model
Model Bias None (De novo electron density)High (Biased towards search model)
Data Redundancy High (Multiplicity > 6 required)Low to Moderate
Ideal Use Case Novel folds, ambiguous ligand bindingRoutine screening of known targets

Part 3: Experimental Protocol & Workflow

The following protocol outlines a self-validating system for the co-crystallization and Halogen-SAD data collection of a brominated quinoxaline-protein complex.

Step 1: Ligand Complexation & Validation

  • Action: Dissolve the brominated quinoxaline in 100% DMSO to a 100 mM stock. Incubate the target protein (e.g., 10 mg/mL) with a 3-fold molar excess of the ligand for 2 hours on ice.

  • Self-Validation Checkpoint: Centrifuge the complex at 14,000 x g for 10 minutes. A lack of a visible pellet confirms the halogenated quinoxaline remains in solution and has successfully bound the protein.

Step 2: Vapor Diffusion Setup

  • Action: Set up hanging drops using a 1:1 ratio of the protein-ligand complex to the Morpheus screen precipitant (e.g., 10% w/v PEG 4000, 20% v/v Glycerol, 0.02M fluorinated alcohols).

  • Self-Validation Checkpoint: Observe drops immediately under a stereomicroscope. Drops must be perfectly clear; immediate cloudiness indicates the precipitant concentration exceeds the ligand's solubility limit.

Step 3: Cryocooling

  • Action: Harvest crystals using a nylon loop. Since Morpheus contains built-in cryoprotectants, plunge the crystal directly into liquid nitrogen.

  • Self-Validation Checkpoint: Test-freeze a drop of the reservoir solution. It must freeze as clear glass (vitreous ice). If crystalline ice forms, the diffraction spots will be obscured, and additional cryoprotectant is required.

Step 4: Synchrotron Data Collection (Halogen-SAD)

  • Action: Tune the beamline energy to the Bromine K-edge (13.47 keV / 0.9205 Å). Collect 360° of data with high redundancy (multiplicity > 6).

  • Self-Validation Checkpoint: Perform an X-ray fluorescence scan prior to data collection. A distinct emission peak confirms the presence of Bromine in the crystal, validating that the ligand is bound before committing to a full dataset.

Step 5: Phasing & Refinement

  • Action: Process data using XDS. Use the anomalous signal (

    
    ) from the Br atoms to find substructures via SHELXD, followed by density modification and auto-building to reveal the unbiased halogen bond geometry.
    
Visualization: Methodological Workflow

G cluster_screens Crystallization Screening Alternatives cluster_phasing Phasing Strategies A Halogenated Quinoxaline (Br/I-derivatives) B Protein-Ligand Complexation A->B C1 Morpheus Screen (PEG/Alcohol Additives) B->C1 High Lipophilicity C2 Standard Salt Screens (High Ionic Strength) B->C2 Low Lipophilicity D X-ray Data Collection C1->D C2->D E1 Halogen-SAD Phasing (Anomalous Signal) D->E1 De novo (Br/I edge) E2 Molecular Replacement (Model Dependent) D->E2 Known Fold F Electron Density Map & Halogen Bond Geometry E1->F E2->F

Workflow comparing crystallization and phasing strategies for halogenated quinoxaline complexes.

References

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR Source: Journal of Biomolecular Structure and Dynamics (2024) URL:[Link]

  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding Source: CrystEngComm, RSC Publishing (2021) URL:[Link]

Sources

Validation

Orthogonal Elemental Analysis Strategies for 6-Bromo-3-chloro-2-methylquinoxaline: A Comparative Validation Guide

Executive Summary For researchers and drug development professionals, the rigorous structural and elemental validation of heterocyclic building blocks is a non-negotiable step before downstream synthesis. 6-Bromo-3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the rigorous structural and elemental validation of heterocyclic building blocks is a non-negotiable step before downstream synthesis. 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) [1] is a highly functionalized scaffold frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors.

Validating the elemental composition of this specific compound (Molecular Formula: C9H6BrClN2) presents a unique analytical challenge. The simultaneous presence of nitrogen, bromine, and chlorine requires specialized analytical configurations to prevent false readings. This guide objectively compares traditional dynamic flash combustion against modern mass spectrometry and ion chromatography, providing a self-validating framework for proving the compound's absolute purity.

The Analytical Challenge: Causality in Halogenated Heterocycles

Standard elemental analyzers operate by combusting a sample at elevated temperatures in an oxygen-rich environment to form CO2, H2O, and NxOy, which are then separated via a GC column and quantified by a Thermal Conductivity Detector (TCD)[2].

However, 6-Bromo-3-chloro-2-methylquinoxaline introduces two critical failure modes in standard setups:

  • Halogen Interference: During combustion, the bromine and chlorine substituents generate corrosive hydrogen halide gases (HBr, HCl). If these gases reach the GC column or the TCD, they cause severe baseline drift, degrade the column, and artificially inflate carbon/nitrogen readings[3].

  • Refractory Nitrogen: Quinoxaline derivatives possess a highly stable aromatic nitrogen core. Incomplete combustion or incomplete reduction of NxOy to N2 gas will result in low nitrogen recovery[4].

To counteract this, the analytical system must be modified with high-efficiency scrubbing reagents—such as silver tungstate, magnesium oxide, or silver vanadate—to precipitate the halogens as non-volatile silver halides (AgBr, AgCl) before they exit the combustion tube[3].

Comparative Evaluation of Analytical Alternatives

To establish a self-validating proof of identity and purity, a single technique is rarely sufficient for heavily halogenated compounds. We compare three orthogonal alternatives:

  • Alternative A: Dynamic Flash Combustion (CHNS Analyzer with Ag-Scrubbers)

    • Performance: The gold standard for bulk purity. Provides direct mass-percentage quantification of C, H, and N.

    • Limitation: Blind to the specific identity of the halogens unless explicitly configured for halogen titration.

  • Alternative B: High-Resolution Mass Spectrometry (HRMS - ESI-TOF)

    • Performance: Exceptional for confirming the exact molecular formula. Because bromine exists as ^79^Br and ^81^Br (~1:1 ratio) and chlorine as ^35^Cl and ^37^Cl (~3:1 ratio), this compound produces a highly diagnostic M, M+2, M+4 isotopic cluster in a roughly 3:4:1 ratio .

    • Limitation: Qualitative/Semi-quantitative. It confirms identity but cannot certify bulk sample purity (e.g., cannot detect inorganic salts).

  • Alternative C: Oxygen Flask Combustion + Ion Chromatography (IC)

    • Performance: Directly quantifies the exact mass percentages of Br and Cl, closing the mass-balance loop left open by CHN analysis.

    • Limitation: Labor-intensive and requires a separate sample destruction workflow.

Quantitative Data Presentation

To meet the publication standards of major chemical societies (such as the American Chemical Society), the measured experimental values must fall within ±0.40% (absolute) of the calculated theoretical values[5].

Element / ParameterTheoretical ValueAcceptable Experimental Range (ACS Standard)Preferred Analytical Technique
Carbon (C) 41.98%41.58% – 42.38%Dynamic Flash Combustion (CHN)
Hydrogen (H) 2.35%1.95% – 2.75%Dynamic Flash Combustion (CHN)
Nitrogen (N) 10.88%10.48% – 11.28%Dynamic Flash Combustion (CHN)
Bromine (Br) 31.03%30.63% – 31.43%Oxygen Flask Combustion + IC
Chlorine (Cl) 13.77%13.37% – 14.17%Oxygen Flask Combustion + IC
Exact Mass [M+H]^+^ 256.9481 m/z± 5 ppm mass errorHRMS (ESI-TOF)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Halogen-Scrubbed CHN Combustion Analysis

This protocol incorporates continuous calibration checks to ensure the silver scrubbers have not been depleted by the high halogen content.

  • Instrument Preparation: Pack the quartz combustion tube of the elemental analyzer (e.g., PE 2400 Series II) with chromium oxide (oxidation catalyst) and a large excess of silver tungstate/silver vanadate (halogen scrubber)[3]. Set the combustion furnace to 950°C and the reduction furnace (copper wire) to 600°C.

  • Sample Preparation: Ensure the 6-Bromo-3-chloro-2-methylquinoxaline sample is completely dry. Trace solvents will adversely affect the carbon and hydrogen results[5].

  • Weighing: Accurately weigh a minimum of 2.0 to 5.0 mg of the sample into a combustible tin capsule[5]. Seal the capsule tightly to exclude atmospheric nitrogen.

  • Calibration & System Validation: Run a certified Organic Analytical Standard (e.g., sulfanilamide or a halogenated standard like 1-chloro-2,4-dinitrobenzene) every two samples. If the standard deviates by >0.30% absolute, the calibration curve has drifted (likely due to scrubber depletion), and the instrument must be recalibrated[3][5].

  • Execution: Drop the sample into the combustion tube. The tin creates a localized exothermic flash (~1800°C), ensuring complete destruction of the refractory quinoxaline core. Quantify C, H, and N via the TCD[2].

Protocol 2: HRMS Isotopic Profiling
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL (1 ppm).

  • Ionization: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Spectral Analysis: Extract the mass spectrum around m/z 250–265.

  • Validation: Confirm the exact mass of the base peak at m/z 256.9481. Critically, validate the isotopic pattern: verify the presence of the M+2 peak (m/z 258.946) and M+4 peak (m/z 260.944) matching the theoretical 3:4:1 relative abundance ratio, proving the simultaneous presence of one Br and one Cl atom.

Visualizing the Validation Workflow

To achieve absolute certainty in the elemental composition of 6-Bromo-3-chloro-2-methylquinoxaline, these techniques must be executed in parallel. The workflow below illustrates the logical relationship of this orthogonal validation strategy.

G cluster_methods Comparative Analytical Techniques Sample 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) CHN CHNS Combustion (Ag-Tungstate Scrubber) Sample->CHN 2-5 mg Solid HRMS High-Res Mass Spec (ESI-TOF) Sample->HRMS 1 µg/mL Soln IC Oxygen Flask + Ion Chromatography Sample->IC 10 mg Solid DataCHN C, H, N % (±0.4% ACS Limit) CHN->DataCHN TCD Detection DataHRMS Exact Mass [M+H]+ & Isotopic Pattern HRMS->DataHRMS m/z Analysis DataIC Br, Cl % Quantification IC->DataIC Conductivity Validation Orthogonal Elemental Validation Formula: C9H6BrClN2 DataCHN->Validation DataHRMS->Validation DataIC->Validation

Orthogonal elemental validation workflow for 6-Bromo-3-chloro-2-methylquinoxaline.

References

1.[1] BLD Pharm. "1392413-56-7 | 6-Bromo-3-chloro-2-methylquinoxaline". 1 2.[4] Arabian Journal of Chemistry. "Eco-friendly preparation and testing of electroactive quinoxalines". 4 3.[3] PE Polska (PerkinElmer). "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". 3 4.[5] University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems". 5 5.[2] Nanyang Technological University (NTU). "CHNS/O Elementary Analyzer". 2

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloroquinoxaline and 3-Chloroquinoxaline

Introduction: The Quinoxaline Scaffold and the Significance of Chloro Isomers The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold and the Significance of Chloro Isomers

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known for a vast spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3][5] The functionalization of the quinoxaline core is paramount for tuning these biological activities, and chloro-substituted quinoxalines serve as exceptionally versatile intermediates for achieving this diversity.

Among the most fundamental of these intermediates are the 2-chloro and 3-chloro isomers. While structurally similar, their reactivity profiles differ significantly, a nuance that is critical for synthetic planning and drug design. This guide provides an in-depth comparison of the reactivity of 2-chloroquinoxaline and 3-chloroquinoxaline, supported by mechanistic principles and experimental data, to empower researchers in their synthetic endeavors.

Part 1: Electronic and Steric Landscape of Chloroquinoxalines

The reactivity of any aryl halide is fundamentally governed by the electronic properties of the aromatic system to which it is attached. The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency makes the carbon atoms of the heterocyclic ring electrophilic and thus susceptible to nucleophilic attack, a key feature differentiating them from simple chlorobenzene.

The crucial distinction between the 2- and 3-positions lies in their relationship to the ring nitrogens:

  • 2-Chloroquinoxaline: The chlorine atom at the C2 position is ortho to N1 and para to N4.

  • 3-Chloroquinoxaline: The chlorine atom at the C3 position is ortho to N4 and meta to N1.

In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups exert their strongest activating effect when positioned ortho or para to the leaving group.[6] This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the case of 2-chloroquinoxaline, both nitrogen atoms provide strong activation. For 3-chloroquinoxaline, the activation is less pronounced as one nitrogen (N1) is in a meta relationship.

Computational studies using Density Functional Theory (DFT) confirm this electronic disparity, showing that the C2 position generally possesses a higher positive charge and a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and more susceptible to nucleophilic attack.[7][8][9] Sterically, the two positions are nearly identical in the parent molecules, meaning that electronic factors are the dominant driver of their differential reactivity.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The electronic differences between the C2 and C3 positions manifest clearly in their performance in common synthetic reactions. The most direct evidence comes from studies on 2,3-dichloroquinoxaline, where nucleophiles almost invariably attack the more reactive C2 position first.[10][11][12][13][14]

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prevalent reaction for functionalizing chloroquinoxalines, leveraging the ring's electron-deficient nature.[1][15]

Reactivity Comparison: 2-Chloroquinoxaline is significantly more reactive towards nucleophiles than its 3-chloro counterpart. When 2,3-dichloroquinoxaline is treated with one equivalent of a nucleophile (such as an amine, alkoxide, or thiol), the substitution occurs selectively at the C2 position.[10][11][12][13] This provides unequivocal experimental validation of the superior electrophilicity of the C2 position.

Mechanism: The SNAr Pathway The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The greater ability of the nitrogen atoms to stabilize this intermediate when the attack is at C2 accounts for the faster reaction rate.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Cl-Qx 2-Chloroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) 2-Cl-Qx->Meisenheimer Addition (Rate-determining) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 2-Nu-Quinoxaline Meisenheimer->Product Elimination Cl Chloride (Cl⁻) Meisenheimer->Cl

SNAr mechanism for 2-chloroquinoxaline.

Representative SNAr Experimental Data

ReactantNucleophileConditionsProductYieldReference
2,3-DichloroquinoxalineAmmonia (1 eq.)EtOH, 100°C, MW2-Amino-3-chloroquinoxaline17%[14]
2,3-DichloroquinoxalineHydrazine (1 eq.)Controlled2-Hydrazino-3-chloroquinoxaline-[10]
2,3-DichloroquinoxalineAlkylamines (1 eq.)EtOH, 70°C2-Alkylamino-3-chloroquinoxalineGood[11]
2,3-DichloroquinoxalineThiolate anion-2-Thioether-3-chloroquinoxaline-[12]

Experimental Protocol: Amination of 2-Chloroquinoxaline

  • Setup: To a stirred solution of 2-chloroquinoxaline (1.0 eq.) in a suitable solvent (e.g., DMF, EtOH, or THF) in a sealed vessel, add the desired amine (1.1 - 1.5 eq.) and a base such as K₂CO₃ or Et₃N (2.0 eq.).[2]

  • Reaction: Heat the mixture to a temperature between 80-120 °C. For sluggish reactions, microwave irradiation can significantly reduce reaction times from days to minutes.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]

B. Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or when SNAr conditions fail, palladium-catalyzed cross-coupling reactions provide a powerful alternative. The key initial step in these catalytic cycles is the oxidative addition of the chloroquinoxaline to a Pd(0) complex.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a versatile method for creating C-C bonds by coupling an aryl halide with an organoboron species.[17][18][19]

Reactivity Comparison: The oxidative addition step is favored at more electron-deficient carbon centers. Therefore, 2-chloroquinoxaline is expected to be more reactive than 3-chloroquinoxaline in Suzuki couplings. Regioselective studies on di- and trichloroquinoxalines confirm that coupling occurs preferentially at the C2 position.[20]

Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Cl]L₂ Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArCl Ar-Cl (Chloroquinoxaline) ArCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 2-Chloroquinoxaline [17]

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-chloroquinoxaline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.

  • Reaction: Heat the mixture to reflux (80-110 °C) and stir until TLC or LC-MS indicates completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for forming C-N bonds, especially with amines that are poor nucleophiles for SNAr.[21][22]

Reactivity Comparison: As with the Suzuki coupling, the relative rates of oxidative addition are expected to favor the 2-chloro isomer. This allows for the coupling of a wide range of amines, including primary and secondary amines, under milder conditions than traditional methods.[21][23]

Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L OxAdd [Ar-Pd(II)-Cl]L Pd0->OxAdd Oxidative Addition AmideComplex [Ar-Pd(II)-NR₂]L OxAdd->AmideComplex Amine Coordination & Deprotonation AmideComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmideComplex->Product ArCl Ar-Cl (Chloroquinoxaline) ArCl->OxAdd Amine HNR₂ + Base Amine->AmideComplex

Sources

Validation

A Comparative Analysis of the UV-Vis Absorption Spectrum of 6-Bromo-3-chloro-2-methylquinoxaline

This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-Bromo-3-chloro-2-methylquinoxaline. As a valuable heterocyclic scaffold, quinoxaline and its de...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-Bromo-3-chloro-2-methylquinoxaline. As a valuable heterocyclic scaffold, quinoxaline and its derivatives are integral to advancements in medicinal chemistry and materials science.[1][2] This guide will delve into the theoretical underpinnings of its spectral features, present a comparative analysis with related quinoxaline structures, and provide a detailed experimental protocol for acquiring such spectra. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for interpreting the electronic transitions within this class of compounds.

Introduction: The Significance of Quinoxaline Derivatives and UV-Vis Spectroscopy

Quinoxaline derivatives form the core of numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The electronic structure of the quinoxaline core is highly sensitive to substitution, which in turn dictates its physicochemical properties and biological interactions.

UV-Vis spectroscopy is a fundamental and accessible technique for probing the electronic transitions within these molecules.[3] The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state.[4] For quinoxaline derivatives, the most significant of these are the π→π* and n→π* transitions.[1][5] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide critical insights into the extent of conjugation and the electronic environment of the chromophore.

Experimental Protocol: Acquiring a High-Quality UV-Vis Absorption Spectrum

The reliability of UV-Vis spectral data is contingent upon a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reproducibility.

2.1. Materials and Instrumentation

  • Analyte: 6-Bromo-3-chloro-2-methylquinoxaline

  • Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent in the UV region)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the reference and sample, minimizing baseline drift.[6]

  • Cuvettes: 1 cm path length quartz cuvettes.

2.2. Step-by-Step Procedure

  • Solution Preparation:

    • Prepare a stock solution of 6-Bromo-3-chloro-2-methylquinoxaline in the chosen solvent at a concentration of 1 x 10⁻³ M.

    • From the stock solution, prepare a dilution series to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. The optimal concentration will yield an absorbance maximum in the range of 0.5 to 1.0 absorbance units to ensure linearity.[6]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used for the analysis and place it in the reference beam path.

    • Fill a second quartz cuvette with the same solvent and place it in the sample beam path.

    • Record a baseline spectrum to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample.

2.3. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement stock Prepare 1x10⁻³ M Stock Solution dilute Perform Serial Dilutions (1x10⁻⁴ M - 1x10⁻⁵ M) stock->dilute sample Acquire Sample Spectrum dilute->sample warmup Spectrophotometer Warm-up baseline Record Baseline with Solvent Blank warmup->baseline baseline->sample

Caption: Workflow for UV-Vis spectral acquisition.

Spectral Analysis and Comparison

3.1. Predicted Spectral Features of 6-Bromo-3-chloro-2-methylquinoxaline

The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption bands.[1] The parent quinoxaline molecule exhibits a strong absorption around 230-240 nm and a weaker, more structured band around 300-320 nm. These correspond to π→π* and n→π* transitions, respectively.

For 6-Bromo-3-chloro-2-methylquinoxaline, we can anticipate the following modifications to the spectrum:

  • Methyl Group (at C2): The electron-donating nature of the methyl group is expected to cause a slight bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoxaline.

  • Chloro Group (at C3): As a halogen, chlorine has both an electron-withdrawing inductive effect and an electron-donating resonance effect. The net effect on the UV-Vis spectrum can be complex, but often results in a bathochromic shift.

  • Bromo Group (at C6): Similar to the chloro group, the bromo substituent is also expected to induce a bathochromic shift in the absorption maxima due to its ability to donate electron density to the aromatic system via resonance.

3.2. Comparative Data of Related Quinoxaline Derivatives

To provide context for our predictions, the following table summarizes the reported UV-Vis absorption maxima for several related quinoxaline derivatives.

CompoundSubstituentsλmax (nm)SolventReference
2,3-dimethylquinoxaline2,3-dimethyl315Water[7]
6-methyl-2,3-diphenylquinoxaline6-methyl, 2,3-diphenyl248.5, 347.5Ethanol[8]
2-chloro-3-(phenylthio)quinoxaline2-chloro, 3-phenylthioNot specified, but synthesizedNot specified[9]
6-bromo-2,3-dichloroquinoxaline6-bromo, 2,3-dichloroNot specified, but synthesizedNot specified[10]

3.3. Interpretation and Discussion

The data from related compounds supports the prediction of a bathochromic shift for 6-Bromo-3-chloro-2-methylquinoxaline compared to the parent quinoxaline. The presence of both electron-donating (methyl) and halogen substituents will likely push the n→π* transition to longer wavelengths, potentially in the 320-350 nm range. The π→π* transitions would also be expected to shift to longer wavelengths, likely appearing in the 250-280 nm region.

Structural Influences on UV-Vis Absorption

The positions of the substituents on the quinoxaline ring play a crucial role in determining the electronic transitions. The following diagram illustrates the structural relationships and their anticipated impact on the UV-Vis spectrum.

G A Quinoxaline Core (Reference Structure) B 6-Bromo-3-chloro-2-methylquinoxaline (Target Compound) A->B Substitution C Methyl Group (Electron-Donating) B->C Influenced by D Chloro & Bromo Groups (Halogen Effects) B->D Influenced by E Bathochromic Shift (Red Shift) C->E Leads to D->E Leads to

Caption: Influence of substituents on the UV-Vis spectrum.

Conclusion

References

  • ResearchGate. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Available from: [Link]

  • Serafim, F. T. A., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2948. Available from: [Link]

  • Rasayan J. Chem. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 1-7. Available from: [Link]

  • Huillet, F. D. (1956). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University Scholar's Archive. Available from: [Link]

  • ResearchGate. Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. Available from: [Link]

  • Zhu, J., et al. (2021). Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Indian Journal of Heterocyclic Chemistry, 31(2), 215-221. Available from: [Link]

  • Ghomsi, N. T., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 789-800. Available from: [Link]

  • NSF Public Access Repository. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available from: [Link]

  • Skotnicki, K., et al. (2021). Spectral Probe for Electron Transfer and Addition Reactions of Azide Radicals with Substituted Quinoxalin-2-Ones in Aqueous Solutions. Molecules, 26(2), 346. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. Available from: [Link]

  • ResearchGate. (A) UV‐Vis absorption and (B) emission spectra of the three... Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19685-19702. Available from: [Link]

  • PubMed. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4. Available from: [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. Available from: [Link]

  • ResearchGate. (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds. Available from: [Link]

  • Beilstein Journals. Quinoxaline derivatives as attractive electron-transporting materials. Available from: [Link]

  • Agilent. The Basics of UV-Vis Spectroscopy. Available from: [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Available from: [Link]

  • PubChem. 6-bromo-2-chloro-3-methylquinoxaline. Available from: [Link]

  • Wiley Online Library. Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Available from: [Link]

  • Systematic Reviews in Pharmacy. Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Available from: [Link]

  • viXra.org. Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Available from: [Link]

  • PubChem. 6-Bromo-3-chloroisoquinoline. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-3-chloro-2-methylquinoxaline

Executive Safety Strategy As researchers, we often treat intermediate heterocycles like 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) as routine reagents.[1] This is a strategic error. This compound is a poly-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Strategy

As researchers, we often treat intermediate heterocycles like 6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) as routine reagents.[1] This is a strategic error. This compound is a poly-halogenated nitrogen heterocycle.[1] Structurally, the presence of the chloro- group at the 2/3-position (adjacent to the ring nitrogens) activates it for Nucleophilic Aromatic Substitution (


).[1]

What this means for your safety: Biologically, this reactivity profile suggests the molecule can act as a hapten, potentially alkylating proteins in your skin or mucous membranes. While the GHS classification flags it as an Irritant (H315/H319) and Harmful if Swallowed (H302) , you must handle it with the discipline reserved for sensitizers.[1]

Core Directive: Treat this solid as a contact hazard and a respiratory irritant . Your primary engineering control is the Chemical Fume Hood .

Strategic Risk Assessment (SAR Analysis)

We do not rely solely on generic Safety Data Sheets (SDS). We analyze the Structure-Activity Relationship (SAR) to predict unlisted hazards.[1]

Structural FeatureReactivity PotentialPhysiological Risk
Quinoxaline Core Lipophilic, planarCell membrane permeability; potential DNA intercalation.
C-Cl Bond (Activated) Electrophilic (

)
High Risk: Covalent binding to biological nucleophiles (cysteine/lysine residues).[1] Potential skin sensitization.
C-Br Bond Aryl HalideHeavy atom effect; potential liver toxicity if metabolized.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient. The fine powder nature of the solid presents a high risk of airborne dust entering the lacrimal duct or adhering to the cornea.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm outer)Breakthrough Logic: Halogenated heterocycles can permeate thin nitrile. • Inner Layer: 4 mil Nitrile (White/Blue)[2][1]• Outer Layer: 5-8 mil Nitrile (Purple/Black) for contrast detection of tears.[2][1]
Respiratory N95/P2 Mask (Minimum)Context: Only required if weighing outside a fume hood (strongly discouraged).[2] Inside a hood, the sash is your respiratory protection.[1]
Body Tyvek® Lab Coat or Cotton w/ ApronStandard cotton coats absorb organic solids. A disposable Tyvek sleeve or apron prevents accumulation of the solid on cuffs.

Operational Workflow: From Storage to Reaction

This protocol is designed to eliminate the "Dust Vector"—the most common route of exposure for solid quinoxalines.

Phase A: Reception & Storage
  • State: Solid (likely off-white to yellow powder).[2][1]

  • Storage: Keep in a cool, dry place. Ensure the container is essentially air-tight.

  • Segregation: Store away from strong oxidizers and strong bases (which could trigger premature hydrolysis or substitution).

Phase B: Weighing & Solubilization (The Critical Zone)[2]
  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Technique:

    • Place the balance inside the hood.

    • Tare your reaction flask (containing a stir bar) directly.

    • Transfer the solid directly into the flask. Do not use weighing boats if possible, as transferring fine powder generates static-driven dust.[1]

    • Immediately add your solvent (e.g., DCM, THF, DMF) to the flask to wet the solid.[1] Once in solution, the respiratory risk drops to near zero (replaced by the solvent hazard).[1]

Phase C: Reaction & Workup
  • Reaction: If heating, ensure a reflux condenser is fitted before heating begins. Halogenated vapors can be severe lacrimators.

  • Quenching: Quench reaction mixtures at ambient temperature.

Visual Handling Workflow

The following diagram illustrates the "Closed Loop" logic to prevent exposure.

G cluster_0 CRITICAL CONTROL POINT Storage 1. Storage (Cool, Dry, Segregated) Weighing 2. Weighing (Inside Fume Hood ONLY) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Immediate Wetting) Weighing->Solubilization Add Solvent to Suppress Dust Reaction 4. Reaction (Closed System/Reflux) Solubilization->Reaction S_NAr / Coupling Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Sep.

Figure 1: Safe handling workflow emphasizing the containment of dust during the weighing phase.

Emergency Response Protocols

Scenario A: Spill (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and an N95 respirator.

  • Contain: Do NOT dry sweep. This generates dust.

  • Clean: Cover the spill with a wet paper towel (soaked in water or ethanol) to dampen the powder. Scoop the wet mass into a waste jar.

  • Decontaminate: Wipe the surface with a 10% soap solution, followed by water.

Scenario B: Exposure
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][5][6] Hold eyelids open. The mechanical irritation of the crystals can cause corneal abrasion—do not rub.

  • Skin Contact: Wash with soap and water.[3][4][5][7][8] Do not use ethanol or acetone on the skin; these solvents can increase the permeability of the skin to the halogenated compound.

Disposal Considerations

Do not treat this as general organic waste.

  • Classification: Halogenated Organic Waste .

  • Segregation: Keep separate from non-halogenated solvents (like acetone/methanol) if your facility recycles solvents. The bromine/chlorine content interferes with incineration protocols for standard fuels.

  • Labeling: Explicitly list "6-Bromo-3-chloro-2-methylquinoxaline" on the tag.[1] Do not just write "Organic Waste."

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-2-chloro-3-methylquinoxaline.[1][9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Halogenated Solvents and Solids. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.